306Oi9-cis2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H99N3O8 |
|---|---|
Molecular Weight |
930.4 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 3-[3-[3-[bis[3-[(Z)-non-2-enoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[(Z)-non-2-enoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C55H99N3O8/c1-6-10-14-18-22-26-30-48-63-52(59)36-44-57(45-37-53(60)64-49-31-27-23-19-15-11-7-2)42-34-40-56(5)41-35-43-58(46-38-54(61)65-50-32-28-24-20-16-12-8-3)47-39-55(62)66-51-33-29-25-21-17-13-9-4/h26-33H,6-25,34-51H2,1-5H3/b30-26-,31-27-,32-28-,33-29- |
InChI Key |
XHFXUYJWARVRMH-LDYBNENLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of 306Oi9-cis2
A comprehensive search of publicly available scientific databases and literature has yielded no information on a compound designated "306Oi9-cis2". This identifier does not correspond to any known chemical entity in prominent databases such as PubChem or in the broader scientific literature.
The lack of information prevents the fulfillment of the request for an in-depth technical guide on its mechanism of action, as no data on its biological activity, associated signaling pathways, or experimental protocols could be retrieved.
It is possible that "this compound" represents:
-
An internal, proprietary code for a compound that has not been publicly disclosed.
-
A novel molecule that has not yet been described in published literature.
-
A typographical error in the compound's designation.
Without a verifiable chemical structure, alternative name, or associated publication, it is impossible to provide the requested technical documentation and visualizations. Researchers and drug development professionals are advised to verify the identifier and seek further context from the source of the information.
The Pivotal Role of 306Oi9-cis2 in Advanced Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) has revolutionized the field of nucleic acid therapeutics, providing a safe and effective vehicle for the delivery of delicate payloads such as mRNA and siRNA. Central to the success of these delivery systems is the ionizable lipid, a component meticulously engineered to overcome the significant barriers to intracellular delivery. Among the novel ionizable lipids, 306Oi9-cis2 has emerged as a noteworthy candidate, demonstrating significant potential in the formulation of next-generation LNPs. This technical guide provides an in-depth exploration of the core functions and characteristics of this compound, offering a valuable resource for researchers and developers in the pharmaceutical and biotechnology sectors.
The Critical Function of Ionizable Lipids in LNP Delivery
Ionizable lipids are the cornerstone of modern LNP technology.[1][2] Their unique pH-dependent charge is the key to their efficacy.[1][2] At an acidic pH, typically during the formulation process, these lipids are positively charged, which allows for the efficient encapsulation of negatively charged nucleic acid cargo.[1] Conversely, at physiological pH, they remain neutral, minimizing potential toxicity.[1]
Upon cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome.[1] Here, the ionizable lipid becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, a crucial step for the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[1][3] The ability of ionizable lipids to form unstable, non-bilayer structures at acidic pH is vital for this endosomal escape.[1][3]
Structural Characteristics of this compound
This compound is a multi-ionizable aminolipid.[4] Its structure is characterized by a central amine linked to two identical amine-branched side chains.[4] These side chains are connected to unsaturated hydrophobic tails through biodegradable ester bonds.[4]
| Structural Feature | Description | Significance in LNP Formulation |
| Multi-ionizable Headgroup | Contains multiple amine groups that can be protonated. | Enhances the capacity for nucleic acid complexation and may contribute to more effective endosomal disruption. |
| Branched Side Chains | Two identical amine-branched side chains extending from the central amine. | The branched structure can influence the overall shape of the lipid, potentially promoting the formation of non-bilayer structures crucial for endosomal escape. |
| Unsaturated Hydrophobic Tails | The lipid tails contain cis double bonds. | Increases the fluidity of the lipid bilayer, which is correlated with an enhanced tendency to form non-bilayer phases, leading to improved membrane disruption and payload release.[1] |
| Biodegradable Ester Bonds | Connects the side chains to the hydrophobic tails. | Allows for the breakdown of the lipid within the cell, potentially reducing long-term toxicity and improving the safety profile of the LNP. |
Molecular Formula: C55H99N3O8[3]
The Role of this compound in the LNP Formulation and Delivery Pathway
The incorporation of this compound into an LNP formulation follows a well-defined pathway designed to maximize encapsulation efficiency and in vivo efficacy.
Caption: Workflow of LNP formulation with this compound and subsequent cellular delivery.
Experimental Protocols
A. LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs with a controlled size distribution.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEG-lipid conjugate in ethanol at a predetermined molar ratio.
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing induces the self-assembly of the lipids and nucleic acid into LNPs.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated nucleic acid.
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
B. Characterization of LNPs
Essential for ensuring the quality and consistency of the formulated LNPs.
| Parameter | Methodology | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the homogeneity of the LNP population. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the LNPs at different pH values, confirming the pH-responsive nature of this compound. |
| Encapsulation Efficiency | RiboGreen Assay (for RNA) | To quantify the percentage of nucleic acid successfully encapsulated within the LNPs. This involves measuring the fluorescence of an RNA-binding dye before and after lysis of the LNPs with a surfactant. |
Signaling Pathways and Cellular Uptake
The cellular uptake of LNPs is a complex process, primarily mediated by endocytosis. The surface characteristics of the LNP, including the presence of a PEG-lipid, can influence the mechanism of uptake.
References
An In-Depth Technical Guide to Ionizable Lipids for mRNA Delivery: A Case Study Approach in the Absence of Data for 306Oi9-cis2
Disclaimer: As of late 2025, a comprehensive search of public scientific literature, patent databases, and commercial supplier information has yielded no specific technical data, research articles, or patents pertaining to an ionizable lipid designated "306Oi9-cis2" for mRNA delivery. Its chemical structure, formulation protocols, and performance metrics are not publicly available.
Therefore, this guide provides a comprehensive framework for understanding the core principles of ionizable lipid-based mRNA delivery, utilizing a well-characterized and widely published ionizable lipid, DLin-MC3-DMA (MC3) , as a representative example. This document is intended to serve as a template for the type of in-depth technical information required by researchers, scientists, and drug development professionals in this field. The experimental protocols, data, and pathways described herein are based on published research involving MC3 and are intended to be illustrative of the workflows and analyses common in mRNA delivery research.
Introduction to Ionizable Lipids in mRNA Delivery
The success of mRNA-based therapeutics, most notably the COVID-19 vaccines, has been largely enabled by advances in lipid nanoparticle (LNP) delivery systems.[1][2] Ionizable lipids are the cornerstone of modern LNP formulations, engineered to address the critical challenges of mRNA delivery: protecting the fragile mRNA molecule from degradation in the bloodstream, facilitating uptake by target cells, and enabling its release into the cytoplasm where it can be translated into protein.[3][4]
Unlike permanently cationic lipids, which can be toxic, ionizable lipids have a unique pH-dependent charge. They are typically neutral at physiological pH (around 7.4), which minimizes non-specific interactions with cells and proteins in the bloodstream, extending circulation time.[5] Upon endocytosis into a cell, the LNP is trafficked into the endosome, an acidic compartment. The lower pH within the endosome protonates the ionizable lipid, giving it a positive charge. This charge facilitates the disruption of the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm. The ability of ionizable lipids to form unstable, non-bilayer structures at acidic pH is crucial for this endosomal escape.
The Case of this compound
A search for "this compound" and its associated CAS number (3027930-39-5) did not yield any peer-reviewed publications or patents detailing its use in mRNA delivery. This suggests that it may be a novel, proprietary lipid not yet described in the public domain, or a compound not widely adopted by the research community for this application. Without primary data, a technical guide on this specific compound cannot be constructed. We will proceed using DLin-MC3-DMA as a well-documented exemplar.
Representative Ionizable Lipid: DLin-MC3-DMA (MC3)
DLin-MC3-DMA was a key component in the first FDA-approved siRNA-LNP therapeutic, Onpattro, and has been extensively studied for RNA delivery. Its structure features a tertiary amine headgroup, which is ionizable, and two linoleyl tails containing ester linkages, which contribute to its biodegradability.
Quantitative Data Presentation
The following tables summarize typical quantitative data for LNP formulations utilizing DLin-MC3-DMA, compiled from various preclinical studies. These values are representative and can vary based on the specific formulation parameters, mRNA cargo, and experimental model.
Table 1: Physicochemical Properties of MC3-based LNPs
| Parameter | Typical Value | Measurement Technique |
| Mean Particle Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5 to +5 mV | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| pKa | 6.2 - 6.6 | TNS Assay |
Table 2: In Vivo Efficacy of MC3-LNPs Delivering Factor IX mRNA in Mice
| Dose (mg/kg) | Time Point | Plasma FIX Levels (µg/mL) |
| 0.1 | 6 hours | 1.5 ± 0.4 |
| 0.3 | 6 hours | 10.2 ± 2.1 |
| 1.0 | 6 hours | 35.8 ± 7.5 |
| 0.3 | 24 hours | 5.5 ± 1.3 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the formulation and testing of ionizable lipid-based LNPs for mRNA delivery, using MC3 as the example.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and mRNA components.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
Helper Lipids: DSPC and Cholesterol in ethanol
-
PEG-Lipid (e.g., DMG-PEG2000) in ethanol
-
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.
-
Prepare a stock solution of mRNA in the citrate buffer.
-
Set the flow rate ratio on the microfluidic mixer to 3:1 (aqueous:alcoholic phase).
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble with the mRNA into LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS at 4°C for at least 18 hours to remove ethanol and raise the pH to 7.4.
-
Recover the purified LNP formulation and store at 4°C.
Characterization of LNPs
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate.
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.
-
Measure the total RNA content by adding the dye to an aliquot of the LNP formulation that has been lysed with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of unencapsulated RNA by adding the dye to an intact aliquot of the LNP formulation.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
In Vitro Transfection
Procedure:
-
Plate cells (e.g., HeLa or HEK293T) in a 24-well plate and grow to ~80% confluency.
-
Dilute the LNP-mRNA formulation (encoding a reporter protein like Luciferase or GFP) in cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 24-48 hours.
-
Assess protein expression via luciferase assay, fluorescence microscopy, or flow cytometry.
Mandatory Visualizations
LNP Formulation Workflow
Caption: Workflow for LNP-mRNA formulation using microfluidic mixing.
Endosomal Escape Signaling Pathway
Caption: Proposed mechanism of ionizable LNP-mediated endosomal escape.
References
- 1. researchgate.net [researchgate.net]
- 2. US10507249B2 - Lipid nanoparticle compositions and methods for mRNA delivery - Google Patents [patents.google.com]
- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 4. Current status and patent prospective of lipid nanoparticle for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2399919A1 - (S)-4,11-diéthyl-3,14-dioxo-3,4,12,14-tétrahydro-1H-pyrano [3',4':6,7] indolizino [1.2-b]quinoline-4,9-diyl bis([1,4'-bipipéridine]-carboxylate et son utilisation - Google Patents [patents.google.com]
The Pivotal Role of pKa in Endosomal Escape: A Technical Guide for Ionizable Lipids in Nucleic Acid Delivery
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific ionizable lipid "306Oi9-cis2" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies used to characterize novel ionizable lipids, using established examples as a reference. The data and protocols presented herein are intended to serve as a foundational resource for the evaluation of new chemical entities like this compound.
Introduction
The clinical success of mRNA vaccines and siRNA therapeutics has underscored the critical role of lipid nanoparticles (LNPs) as non-viral delivery vectors. A key determinant of LNP efficacy is the ability of the encapsulated nucleic acid cargo to escape from the endosome and reach the cytoplasm. This process is largely governed by the physicochemical properties of the ionizable lipids within the LNP formulation, most notably their apparent acid dissociation constant (pKa). This technical guide delves into the significance of pKa, its direct influence on endosomal escape, and the experimental protocols required for its characterization.
The pKa "Sweet Spot" for Endosomal Escape
Ionizable lipids are ingeniously designed to have a pKa that allows them to remain largely neutral at physiological pH (around 7.4) but become protonated and thus positively charged in the acidic environment of the endosome (pH 5.5-6.5)[1]. This pH-dependent charge modulation is central to the "proton sponge" effect and subsequent endosomal disruption.
At a neutral pH in the bloodstream, the near-neutral surface charge of the LNP prevents non-specific interactions with cells and reduces toxicity[1]. Upon cellular uptake via endocytosis, the LNP is trafficked into early endosomes, which mature into late endosomes and lysosomes, with a progressively decreasing internal pH. As the endosomal pH drops below the pKa of the ionizable lipid, the lipid's amine groups become protonated[1]. This positive charge facilitates electrostatic interactions with anionic lipids present in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer hexagonal phases[2]. This disruption of the endosomal membrane allows the nucleic acid payload to be released into the cytoplasm, where it can be translated (mRNA) or engage with the silencing machinery (siRNA).
Research has shown a strong correlation between the apparent pKa of an LNP and its in vivo efficacy. For hepatic delivery of siRNAs, an optimal pKa range of 6.2-6.5 has been identified[3]. For intramuscular administration of mRNA vaccines, a slightly higher pKa of 6.6-6.9 has been shown to be effective[1][4]. Lipids with pKa values outside this optimal range are generally less effective as they are either too charged at physiological pH, leading to rapid clearance and toxicity, or are not sufficiently protonated in the endosome to induce efficient escape[1].
Quantitative Data for Well-Characterized Ionizable Lipids
To provide a quantitative context for the evaluation of a new ionizable lipid such as this compound, the following table summarizes the apparent pKa values and associated biological activity for several clinically relevant ionizable lipids.
| Ionizable Lipid | Apparent pKa | Application/Key Finding | Reference |
| DLin-MC3-DMA | 6.44 | Most active ionizable lipid for in vivo hepatic gene silencing; optimal pKa range of 6.2-6.5 identified. | [3][4] |
| SM-102 | 6.68 - 6.75 | Used in the Moderna COVID-19 vaccine; demonstrates high in vitro and in vivo transfection efficiency. | [4][5][6][7] |
| ALC-0315 | 6.09 | Used in the Pfizer-BioNTech COVID-19 vaccine; exhibits high in vivo protein expression. | [5][6] |
| DLin-KC2-DMA | 6.7 | An earlier generation ionizable lipid with good in vivo activity. | [5] |
| DODAP | 6.6 - 7.0 | One of the first ionizable lipids used for nucleic acid encapsulation. | [3] |
Experimental Protocols
Determination of Apparent pKa using the TNS Assay
The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but exhibits strong fluorescence upon binding to the positively charged surface of protonated LNPs[1]. By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated, and the pKa (the pH at which 50% of the ionizable lipids are protonated) can be determined.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., using 150 mM NaCl, 10 mM citrate, 10 mM phosphate, and 10 mM borate)[1].
-
LNP Sample Preparation: Dilute the LNP formulation in a neutral buffer to a final lipid concentration of approximately 500 µM[8].
-
TNS Working Solution: Prepare a working solution of TNS (e.g., 83 µM in water from a 10 mM DMSO stock)[8].
-
Assay Setup: In a 96-well black plate, add 90 µL of each buffer from the pH series to different columns[8].
-
Sample Addition: Add 5 µL of the diluted LNP sample to each well across a row, covering the entire pH range[8].
-
TNS Addition: Add 5 µL of the TNS working solution to each well[8].
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 320-325 nm and an emission wavelength of 447-450 nm[8][9].
-
Data Analysis: Plot the normalized fluorescence intensity against the pH. Fit the data to a sigmoidal dose-response curve. The pH value at which the fluorescence is 50% of the maximum corresponds to the apparent pKa of the LNP[8][9].
Assessment of Endosomal Escape
Several methods can be employed to quantify the extent of endosomal escape. These assays are crucial for correlating the pKa of an ionizable lipid with its functional ability to deliver its cargo to the cytoplasm.
This image-based assay provides a direct visualization of endosomal membrane damage. Galectins (such as Galectin-8 or -9) are cytosolic proteins that have a high affinity for glycans, which are normally restricted to the lumen of the endosome. Upon endosomal membrane rupture, galectins are recruited to the site of damage, forming distinct fluorescent puncta that can be quantified.
Methodology:
-
Cell Line: Use a cell line that stably expresses a fluorescently tagged galectin (e.g., Gal8-mRuby or Gal8-GFP)[10][11].
-
Cell Seeding: Seed the cells in a multi-well imaging plate.
-
LNP Treatment: Treat the cells with LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA) for a defined period (e.g., 6 hours)[10].
-
Cell Fixation and Staining: Fix the cells with formalin, and stain the nuclei with a dye like Hoechst[10].
-
Imaging: Acquire images using a high-content fluorescence microscope.
-
Image Analysis: Use automated image analysis software to identify individual cells (based on nuclear stain) and quantify the number and intensity of galectin puncta per cell. The formation of puncta is indicative of endosomal disruption[10][12].
This is a functional assay that measures the expression of a reporter protein, such as luciferase, from a delivered mRNA. The level of protein expression is directly proportional to the amount of mRNA that has successfully escaped the endosome and been translated by the cellular machinery.
Methodology:
-
LNP Formulation: Prepare LNPs encapsulating mRNA that codes for a reporter protein like Firefly luciferase (FLuc)[13].
-
Cell Transfection: Treat cultured cells with the luciferase mRNA-LNPs at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 7-48 hours) to allow for mRNA release and protein expression[5][13].
-
Cell Lysis: Lyse the cells to release the expressed luciferase.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence signal with the LNP dose. Higher luminescence indicates more efficient endosomal escape and mRNA delivery[14].
Visualizing the Core Concepts
To further elucidate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: pKa-mediated endosomal escape of an LNP.
Caption: Characterization workflow for a new ionizable lipid.
Conclusion
The apparent pKa of an ionizable lipid is a critical design parameter that directly dictates the endosomal escape efficiency and, consequently, the overall therapeutic efficacy of LNP-based nucleic acid delivery systems. A thorough characterization of this parameter, in conjunction with functional assays, is essential for the rational design and optimization of novel ionizable lipids for clinical applications. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for advancing the field of nucleic acid therapeutics.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 5. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Nexus of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has heralded a new era in medicine, with ionizable lipids standing as a cornerstone of this revolutionary technology. These critical components of lipid nanoparticles (LNPs) are paramount for the effective encapsulation, delivery, and endosomal escape of mRNA payloads. This technical guide provides an in-depth exploration of the core principles and methodologies driving the discovery and synthesis of next-generation ionizable lipids, offering a comprehensive resource for researchers and developers in the field.
The Crucial Role of Ionizable Lipids in mRNA Delivery
Ionizable lipids are amphiphilic molecules characterized by a protonatable amine headgroup and hydrophobic tails. Their pH-dependent charge is the key to their functionality. At an acidic pH, typically during LNP formulation, the amine headgroup is protonated, facilitating the encapsulation of negatively charged mRNA.[1] Upon entering the physiological environment with a neutral pH, these lipids become nearly neutral, reducing toxicity.[2] Once endocytosed by target cells, the acidic environment of the endosome again protonates the ionizable lipids, triggering membrane destabilization and facilitating the release of the mRNA cargo into the cytoplasm, a critical step known as endosomal escape.[2][3]
The structure of the ionizable lipid dictates the physicochemical properties and biological activity of the LNP formulation. Key structure-activity relationships have been identified that influence delivery efficacy and biodegradability.[4][5] The design of novel ionizable lipids with optimized properties remains a primary focus of research to enhance the therapeutic potential of mRNA medicines.
Quantitative Analysis of Key Ionizable Lipids
The efficacy of ionizable lipids is determined by several key physicochemical parameters. The following tables summarize quantitative data for a selection of prominent ionizable lipids, providing a comparative overview for formulation development.
| Ionizable Lipid | pKa | LNP Size (Z-average, nm) | PDI | Encapsulation Efficiency (%) | Primary Application | Reference |
| DLin-MC3-DMA | 6.44 | 70-100 | < 0.2 | > 90 | siRNA | [2][6] |
| ALC-0315 | 6.09 | 80-100 | < 0.1 | > 95 | mRNA | [2][6] |
| SM-102 | 6.68 | 80-120 | < 0.2 | > 90 | mRNA | [2][6] |
| C12-200 | 6.96 | 90-130 | < 0.2 | > 85 | mRNA | [7] |
| LP01 | 6.1 | 80-110 | < 0.15 | > 90 | CRISPR/Cas9 | [2] |
Table 1: Physicochemical Properties of Clinically Relevant and Investigational Ionizable Lipids.
| Ionizable Lipid | In Vitro Model | In Vivo Model | Observed Efficacy | Reference |
| DLin-MC3-DMA | HeLa, HepG2 cells | Mice (hepatocyte silencing) | Potent siRNA-mediated gene silencing | [6] |
| ALC-0315 | Dendritic cells, Macrophages | Zebrafish embryos, Mice | High protein expression and vaccine efficacy | [6] |
| SM-102 | Immune cells | Zebrafish embryos, Mice | Superior in vitro protein expression, high in vivo efficacy | [6] |
| A4B4-S3 | HepG2 cells | Mice (liver gene editing) | Outperforms SM-102 in liver gene editing | [5] |
| YK009 | Not specified | Mice (Omicron mRNA vaccine) | High mRNA delivery efficiency and robust immune response | [8] |
Table 2: Preclinical Efficacy of Selected Ionizable Lipids.
Visualizing Key Processes in Ionizable Lipid-Mediated Delivery
To better understand the complex processes involved in the discovery and function of ionizable lipids, the following diagrams illustrate the endosomal escape mechanism and a typical high-throughput screening workflow.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative ionizable lipid, LNP formulation, and subsequent in vitro and in vivo evaluation.
Synthesis of a Novel Ionizable Lipid (Exemplified by ALC-0315)
This protocol is adapted from a published, economical synthesis route for ALC-0315.[3]
Materials:
-
2-Hexyldecanoic acid
-
4-aminobutanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
Procedure:
Step 1: Synthesis of 2-Hexyldecanoic acid, 6-bromohexyl ester
-
In a round-bottom flask, dissolve 2-hexyldecanoic acid in anhydrous DMF.
-
Add a four-fold molar excess of 1,6-dibromohexane and anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-bromohexyl ester of 2-hexyldecanoic acid.[3]
Step 2: Synthesis of ALC-0315
-
Dissolve the purified 6-bromohexyl ester of 2-hexyldecanoic acid in anhydrous DMF.
-
Add 4-aminobutanol and anhydrous potassium carbonate. A 10% excess of the bromohexyl ester is recommended.[3]
-
Stir the mixture at room temperature for 72 hours, monitoring by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the final product, ALC-0315, by silica gel column chromatography.[3]
LNP Formulation via Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.[8][9]
Materials:
-
Ionizable lipid (e.g., ALC-0315)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (e.g., 20 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[8]
-
Prepare mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate (e.g., 12 mL/min).[8][9]
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and unincorporated components by dialysis against PBS (pH 7.4) overnight at 4°C.
-
-
Characterization:
-
Determine the particle size (Z-average), polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vitro Screening: Luciferase Reporter Assay
This protocol outlines the evaluation of mRNA-LNP transfection efficiency in vitro using a luciferase reporter gene.[10][11]
Materials:
-
Target cell line (e.g., HepG2, HeLa)
-
Cell culture medium
-
mRNA-LNPs encapsulating luciferase mRNA
-
96-well plates (white, clear-bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
Transfection:
-
Dilute the mRNA-LNPs to the desired final concentrations in serum-free or complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.[10]
-
Protein expression is proportional to the measured luminescence.
-
In Vivo Evaluation: Luciferase Expression in Mice
This protocol describes the assessment of mRNA-LNP delivery efficiency in a mouse model.[10][12]
Materials:
-
BALB/c or C57BL/6 mice
-
mRNA-LNPs encapsulating luciferase mRNA, sterile-filtered
-
D-luciferin, potassium salt
-
Sterile PBS
-
In vivo imaging system (IVIS) or equivalent
Procedure:
-
Animal Dosing:
-
Dilute the mRNA-LNPs in sterile PBS to the desired dose (e.g., 0.1-1.0 mg/kg mRNA).[12]
-
Administer the LNP suspension to the mice via the desired route (e.g., intravenous, intramuscular).
-
-
Bioluminescence Imaging:
-
At a specified time point post-injection (e.g., 6 hours), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[10]
-
Anesthetize the mice and place them in the in vivo imaging system.
-
Acquire luminescence images to quantify protein expression in the whole body and in specific organs after dissection.[12]
-
-
Data Analysis:
-
Quantify the bioluminescent signal (photons/second) in regions of interest (ROI) corresponding to different organs to determine the biodistribution and delivery efficiency.
-
Conclusion
The discovery and synthesis of novel ionizable lipids are at the forefront of advancing mRNA therapeutics. A systematic approach, combining rational design, high-throughput screening, and robust in vitro and in vivo evaluation, is crucial for identifying next-generation delivery vehicles with enhanced potency and safety profiles. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to pushing the boundaries of this exciting field. Continued innovation in ionizable lipid chemistry will undoubtedly unlock the full therapeutic potential of mRNA for a wide range of diseases.
References
- 1. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 306Oi10 and its Unsaturated Analog, 306Oi9-cis2: A Technical Guide for Lipid Nanoparticle-Mediated RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of two structurally related ionizable aminolipids, 306Oi10 and 306Oi9-cis2, which are integral components in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics. We will dissect their structural distinctions, summarize their physicochemical properties, and outline the experimental workflows for their application, providing a clear framework for understanding their differential impact on delivery efficacy.
Core Structural and Functional Differences
The primary distinction between 306Oi10 and its analog this compound lies in the architecture of their hydrophobic tails. 306Oi10 is characterized by its branched, saturated lipid tails, whereas this compound incorporates unsaturated tails featuring a cis double bond.[1][2][3] This fundamental structural alteration has significant implications for the physicochemical behavior of the resulting LNPs, influencing their delivery efficiency and biodistribution.
-
306Oi10 is a branched-chain ionizable lipidoid designed for potent in vivo mRNA delivery.[4][5] Its branched-tail structure is thought to enhance its ability to ionize at endosomal pH, a critical step for endosomal escape and the release of RNA cargo into the cytoplasm.[4][6] This lipid has demonstrated superior performance compared to benchmark ionizable lipids, such as DLin-MC3-DMA, in preclinical models.[7]
-
This compound is described as a multi-ionizable aminolipid analog of 306Oi10.[1] Its defining feature is the presence of unsaturated hydrophobic tails connected by biodegradable ester bonds.[1] The introduction of a cis-configured double bond induces a kink in the lipid tail, which can alter membrane fluidity and the fusogenicity of the LNP, thereby impacting the efficiency of RNA delivery.[8][9]
Data Presentation: Physicochemical Properties
| Property | 306Oi10 | This compound | Data Source(s) |
| IUPAC Name | tetrakis(8-methylnonyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | tetra((Z)-non-2-en-1-yl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | [2][3][5] |
| Chemical Formula | C₅₉H₁₁₅N₃O₈ | C₅₅H₉₉N₃O₈ | [1][2][5][10] |
| Molecular Weight | 994.6 g/mol | 930.4 g/mol | [1][5][10] |
| Key Structural Feature | Branched, saturated alkyl tails | Unsaturated alkyl tails with a cis double bond | [1][2][4] |
| Primary Application | Lipid nanoparticle-mediated delivery of mRNA and siRNA | Ionizable cationic lipid for liposome (B1194612) preparation and RNA delivery | [2][4][8][10] |
| Reported pKa | 6.4 (when formulated in an LNP encapsulating mRNA) | Not specified in search results | [3][10] |
Signaling and Delivery Pathway: Endosomal Escape
The primary "pathway" relevant to these ionizable lipids is not a classical cell signaling cascade but rather the intracellular trafficking and delivery pathway. The critical step facilitated by these lipids is endosomal escape . After an LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. The ionizable amine headgroup of lipids like 306Oi10 and this compound becomes protonated in this acidic environment. This protonation is hypothesized to trigger a structural change in the LNP, promoting fusion with the endosomal membrane and subsequent release of the RNA payload into the cytoplasm.
Caption: LNP-mediated RNA delivery pathway highlighting the critical step of endosomal escape.
Experimental Protocols
The following protocols outline the general methodologies for the synthesis, characterization, and in vitro evaluation of LNPs formulated with either 306Oi10 or this compound.
LNP Synthesis via Microfluidic Mixing
This protocol describes a standard and reproducible method for LNP formulation.[11]
-
Objective: To encapsulate an RNA payload within a lipid nanoparticle.
-
Materials:
-
Ionizable lipid (306Oi10 or this compound)
-
Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol
-
PEG-lipid: DMG-PEG2000 or a similar PEGylated lipid
-
RNA payload (mRNA or siRNA)
-
Solvents: Ethanol (B145695) (anhydrous), Citrate (B86180) buffer (pH 4.0), Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., from Precision NanoSystems or similar) and syringe pumps.
-
-
Procedure:
-
Prepare Lipid Stock in Ethanol: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare RNA Stock in Aqueous Buffer: Dissolve the RNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes and place them on syringe pumps. Connect the syringes to the inputs of the microfluidic cartridge.
-
Initiate Mixing: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble around the RNA core, forming LNPs.
-
Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) for at least 6 hours using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and raise the pH.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
-
LNP Characterization
-
Objective: To determine the physical properties and encapsulation efficiency of the formulated LNPs.
-
Materials:
-
Formulated LNP suspension
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
RNA quantification assay (e.g., RiboGreen assay)
-
Lysis buffer (e.g., Triton X-100)
-
-
Procedure:
-
Size and Polydispersity Index (PDI): Dilute the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Zeta Potential: Measure the surface charge of the LNPs in a suitable buffer using the same DLS instrument.
-
Encapsulation Efficiency (EE):
-
Measure the total RNA concentration by disrupting the LNPs with a detergent (e.g., 1% Triton X-100) and then performing the RiboGreen assay.
-
Measure the amount of free, unencapsulated RNA in the sample (before adding detergent).
-
Calculate EE using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.
-
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from LNP formulation to functional evaluation.
Caption: Workflow for comparative evaluation of LNP formulations.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 3. 306Oi10 | CAS 2322290-93-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. 306Oi10 - Echelon Biosciences [echelon-inc.com]
- 7. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 306Oi10, 2322290-93-5 | BroadPharm [broadpharm.com]
- 11. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Drug Delivery: A Technical Overview of the In Vitro Biodegradability of Novel Ionizable Lipids, with a Focus on 306Oi9-cis2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific in vitro biodegradability of the ionizable lipid 306Oi9-cis2 is not currently available in the public domain. This guide, therefore, provides a comprehensive framework for assessing the biodegradability of novel ionizable lipids, using this compound as a representative example. The experimental protocols, data, and degradation pathways presented herein are illustrative and based on established methodologies for evaluating the environmental fate and metabolic stability of small molecules and lipids.
Introduction
The advent of mRNA-based therapeutics and gene therapies has been propelled by sophisticated delivery systems, primarily lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, such as this compound, which are critical for encapsulating and facilitating the endosomal escape of nucleic acid payloads.[1][2][3] The biodegradability of these lipids is a paramount consideration, influencing their safety profile, potential for bioaccumulation, and environmental impact. This technical guide outlines the methodologies for assessing the in vitro biodegradability of novel ionizable lipids, providing a roadmap for researchers in the field.
Hypothetical In Vitro Biodegradability Data for this compound
To effectively evaluate the biodegradability of a novel lipid like this compound, a series of standardized in vitro assays would be employed. The following table summarizes the type of quantitative data that would be generated in such a study.
| Assay Type | Matrix | Incubation Time (days) | Parameter Measured | Result | Interpretation |
| OECD 301F (Manometric Respirometry) | Activated Sludge | 28 | % Biodegradation (CO₂ evolution) | 15% | Not readily biodegradable |
| OECD 302B (Zahn-Wellens Test) | Activated Sludge | 28 | % DOC Removal | 45% | Inherently biodegradable |
| Hepatic Microsome Stability Assay | Human Liver Microsomes | 4 | Half-life (t₁/₂) | 120 min | Moderate metabolic stability |
| Plasma Stability Assay | Human Plasma | 6 | % Remaining after 6h | 85% | High stability in plasma |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for In Vitro Biodegradability Assessment
Detailed methodologies are crucial for the accurate assessment of biodegradability. Below are generalized protocols for key experiments.
Ready Biodegradability - OECD 301F (Manometric Respirometry)
This test provides an indication of the potential for rapid and complete degradation in an aerobic environment.
Objective: To determine the extent of aerobic biodegradation of this compound by measuring oxygen consumption.
Methodology:
-
Preparation of Test Medium: A mineral salt medium is prepared and inoculated with activated sludge from a domestic wastewater treatment plant.
-
Test Setup: The test substance (this compound) is added to the inoculated medium in a sealed vessel connected to a respirometer. Control vessels with inoculum only and a reference substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark with continuous stirring for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
Inherent Biodegradability - OECD 302B (Zahn-Wellens Test)
This assay assesses the potential for a substance to be biodegraded in a biological treatment system.
Objective: To evaluate the inherent, ultimate biodegradability of this compound under aerobic conditions.
Methodology:
-
Test System: A higher concentration of the test substance and activated sludge are used compared to ready biodegradability tests.
-
Procedure: this compound is added to an aqueous medium containing mineral salts and a relatively high concentration of activated sludge. The mixture is aerated and agitated for up to 28 days.
-
Analysis: The dissolved organic carbon (DOC) is measured at regular intervals. The percentage of DOC removal is calculated and used as an indicator of biodegradation.
Metabolic Stability in Liver Microsomes
This assay is crucial for predicting the in vivo metabolic fate of a drug candidate.
Objective: To determine the rate of metabolism of this compound by cytochrome P450 enzymes in liver microsomes.
Methodology:
-
Reaction Mixture: this compound is incubated with pooled human liver microsomes and a NADPH-generating system in a phosphate (B84403) buffer.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Analysis: The reaction is quenched, and the remaining concentration of this compound is quantified using LC-MS/MS.
-
Data Analysis: The half-life (t₁/₂) of the compound is determined from the rate of its disappearance.
Visualizing Degradation Pathways and Workflows
Diagrams are essential tools for representing complex biological and experimental processes.
Caption: A typical tiered approach for assessing the in vitro biodegradability of a novel compound.
Caption: A plausible metabolic pathway for the degradation of a lipid-based molecule like this compound.
Conclusion
The assessment of in vitro biodegradability is a critical step in the preclinical development of novel ionizable lipids for drug delivery. While specific data for this compound is not publicly available, the established methodologies outlined in this guide provide a robust framework for its evaluation. By employing a tiered testing strategy, from ready biodegradability screens to metabolic stability assays, researchers can build a comprehensive understanding of a molecule's likely fate in biological systems and the environment. This proactive approach to safety and environmental assessment is integral to the responsible development of next-generation drug delivery platforms.
References
In-depth Technical Guide: Preliminary Toxicity Studies on 306Oi9-cis2
Notice: Comprehensive searches for the compound "306Oi9-cis2" and associated toxicity data have yielded no specific results. The information typically found in scientific literature, such as in vitro and in vivo toxicity studies, mechanism of action, and established experimental protocols, is not publicly available for a compound with this designation.
This lack of information could be for several reasons:
-
The compound name may be a novel or internal designation not yet disclosed in public research.
-
"this compound" could be a typographical error. Please verify the compound's name and designation.
-
Research on this compound may be in a very early, unpublished stage.
Due to the absence of data, this document cannot provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
To proceed with a toxicological assessment of a novel compound, a generalized workflow is typically followed. Below are hypothetical representations of what such a guide might include, based on standard toxicological research practices.
General Experimental Workflow for Preliminary Toxicity Assessment
The following diagram illustrates a standard workflow for the initial toxicological evaluation of a new chemical entity.
Caption: Generalized workflow for preliminary toxicological assessment of a novel compound.
Hypothetical Signaling Pathway Perturbation
If a compound were found to induce cellular stress, it might interact with pathways such as the Integrated Stress Response (ISR). The diagram below illustrates a simplified representation of the ISR.
Caption: A simplified diagram of the Integrated Stress Response (ISR) pathway.
We recommend verifying the name of the compound and consulting internal documentation or discovery chemistry teams for preliminary data. Once accurate information is available, a comprehensive technical guide can be developed.
Methodological & Application
Application Notes: Preparation of Lipid Nanoparticles for Nucleic Acid Delivery via Microfluidic Mixing
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2] This is largely due to their ability to protect the nucleic acid cargo from degradation and facilitate its delivery into target cells.[2][3] The protocol described herein details a reproducible method for the preparation of LNPs using microfluidic mixing. This technique allows for precise control over nanoparticle formation by rapidly mixing a lipid-containing organic phase with a nucleic acid-containing aqueous phase, resulting in uniform particles with high encapsulation efficiency.[4][5]
Note on "306Oi9-cis2" Lipid: A comprehensive search of scientific literature did not yield information on a specific lipid named "this compound". Therefore, this protocol provides a general and robust method for LNP formulation using a representative and commonly cited ionizable lipid and component mixture. Researchers can adapt this protocol for their specific ionizable lipid of interest by adjusting stock solution concentrations based on the lipid's molecular weight.
Principle of Microfluidic LNP Assembly
LNP formation via microfluidics is a nanoprecipitation process.[4] The key components—an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid—are first dissolved in ethanol (B145695).[2][6] The nucleic acid cargo is dissolved in a low pH aqueous buffer (e.g., sodium acetate, pH 4).[6] Inside a microfluidic mixing chip (e.g., a herringbone micromixer), the two streams are brought into contact under laminar flow.[4] The rapid mixing causes the ethanol to be diluted by the aqueous phase, significantly reducing the solubility of the lipids.[4] This triggers the self-assembly of the lipids into nanoparticles. The positively charged ionizable lipid (at low pH) complexes with the negatively charged nucleic acid, leading to the encapsulation of the cargo within the LNP core.[2] The final particle size is controlled by factors such as the flow rate ratio (FRR) and total flow rate (TFR) of the two phases.[4][7] Following assembly, the mixture is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the surface charge of the LNPs, rendering them suitable for in vivo applications.[3][6]
Experimental Protocol
This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo using a microfluidic mixing system.
1. Materials and Equipment
-
Lipids:
-
Ionizable Lipid (e.g., DLin-MC3-DMA or equivalent)
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], PEG-DMG 2000)
-
-
Solvents and Buffers:
-
Ethanol (200 proof, RNase-free)
-
Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Nuclease-free water
-
-
Cargo:
-
mRNA or other nucleic acid of interest
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop or equivalent) with a microfluidic chip
-
Syringe pumps
-
Gastight glass syringes
-
Dialysis device (e.g., Slide-A-Lyzer cassettes, 10K MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement
-
Zeta potential analyzer
-
Fluorometer and RNA quantification assay kit (e.g., RiboGreen)
-
2. Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a combined lipid stock solution in 200 proof ethanol.
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5.[6]
-
The final total lipid concentration in the ethanol phase should be between 10-25 mM. For this protocol, a 10 mM stock is used.[6]
-
Ensure all lipids are fully dissolved by gentle vortexing or warming if necessary. Store at -20°C.
-
-
Aqueous Phase (Nucleic Acid Solution):
-
Dissolve the nucleic acid cargo (e.g., mRNA) in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration. A typical concentration is 0.05 to 0.2 mg/mL.
-
The amine-to-phosphate (N/P) ratio, which represents the charge ratio between the ionizable lipid and the nucleic acid, is a critical parameter. A common starting N/P ratio is between 3 and 6.[6]
-
3. LNP Assembly via Microfluidic Mixing
-
Prime the microfluidic system pumps and tubing with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the pumps to the desired flow rates. The Flow Rate Ratio (FRR) of the aqueous phase to the organic (ethanol) phase is typically set at 3:1.[7]
-
Set the Total Flow Rate (TFR). A common TFR is 12 mL/min. The TFR influences the mixing speed and resulting particle size.
-
Initiate the mixing process. The two solutions will converge in the microfluidic chip, leading to LNP formation.
-
Collect the resulting milky-white LNP suspension from the outlet port into a sterile, nuclease-free tube.
4. Purification
-
Transfer the collected LNP suspension to a pre-wetted dialysis cassette (10K MWCO).
-
Dialyze the LNPs against 1x PBS (pH 7.4) for at least 6 hours, or overnight, at 4°C.[6] Change the buffer at least twice during this period. This step removes the ethanol and exchanges the acidic buffer for a physiological pH buffer.
-
After dialysis, carefully remove the LNP solution from the cassette.
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter if required for in vitro or in vivo studies.
5. Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP solution in 1x PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Aim for a particle size of 80-150 nm and a PDI < 0.2.
-
-
Encapsulation Efficiency (%EE):
-
Use an RNA-quantifying fluorescent dye (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).
-
The fluorescence before lysis corresponds to unencapsulated RNA, while the fluorescence after lysis corresponds to the total RNA.
-
Calculate %EE using the formula: %EE = ((Total RNA - Free RNA) / Total RNA) * 100
-
Aim for an encapsulation efficiency > 90%.
-
-
Zeta Potential:
-
Dilute the sample in an appropriate buffer (e.g., 1x PBS).
-
Measure the surface charge of the nanoparticles. The final LNPs should have a near-neutral zeta potential at pH 7.4.
-
Data Presentation: Formulation Parameters
The following table summarizes typical quantitative parameters for the LNP formulation protocol described above.
| Parameter | Value | Component/Description |
| Lipid Molar Ratio | 50:10:38.5:1.5 | Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid[6] |
| Lipid Phase | 10 mM (Total Lipids) | Lipids dissolved in 200 proof ethanol |
| Aqueous Phase | 0.1 mg/mL mRNA | mRNA dissolved in 25 mM Sodium Acetate, pH 4.0[6] |
| N/P Ratio | ~6 | Molar ratio of nitrogen atoms in ionizable lipid to phosphate (B84403) groups in RNA |
| Flow Rate Ratio (FRR) | 3:1 | Aqueous Phase : Organic Phase[7] |
| Total Flow Rate (TFR) | 12 mL/min | Combined flow rate during mixing |
| Expected Particle Size | 80 - 150 nm | Measured by DLS |
| Expected PDI | < 0.2 | Polydispersity Index measured by DLS |
| Expected % Encapsulation | > 90% | Measured by fluorescent dye-based assay |
Visualization of Experimental Workflow
Caption: Workflow for LNP preparation using microfluidics.
References
- 1. Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Stable mRNA-LNP with 306Oi9-cis2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Messenger RNA (mRNA) has emerged as a powerful therapeutic modality for a wide range of applications, including vaccines and gene therapy.[1][][3] The effective delivery of mRNA is critically dependent on a suitable carrier system, with lipid nanoparticles (LNPs) being the most clinically advanced platform.[3][4][5][6] LNPs protect the mRNA from degradation, facilitate cellular uptake, and promote its release into the cytoplasm for protein translation.[6][7] The ionizable lipid is a key component of the LNP formulation, governing its potency and safety.[5][8]
These application notes provide a comprehensive guide to formulating and characterizing stable mRNA-LNPs using the novel ionizable lipid 306Oi9-cis2 . The protocols outlined below are based on established methods for LNP formulation and are intended to serve as a starting point for the development of stable and effective mRNA therapeutics.[1][9]
Data Presentation
The stability of mRNA-LNPs is a critical quality attribute that can be influenced by storage temperature, buffer composition, and the inclusion of cryoprotectants.[4][10][11] The following tables summarize representative data on the physicochemical stability of mRNA-LNPs formulated with ionizable lipids under various storage conditions. This data is provided as a benchmark for formulations developed with this compound.
Table 1: Stability of mRNA-LNPs at Different Temperatures
| Storage Temperature (°C) | Time (Days) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 25 | 0 | 112.2 | 0.15 | 94.0 |
| 7 | 125.8 | 0.22 | 85.3 | |
| 4 | 0 | 112.2 | 0.15 | 94.0 |
| 7 | 115.4 | 0.16 | 92.1 | |
| -20 | 0 | 112.2 | 0.15 | 94.0 |
| 7 | 113.1 | 0.15 | 93.5 | |
| -80 | 0 | 112.2 | 0.15 | 94.0 |
| 7 | 118.9 (without cryoprotectant) | 0.25 (without cryoprotectant) | 88.7 (without cryoprotectant) | |
| 7 | 112.5 (with 10% sucrose) | 0.16 (with 10% sucrose) | 93.2 (with 10% sucrose) |
Data is representative and based on studies of mRNA-LNPs formulated with established ionizable lipids. PDI: Polydispersity Index.[4][10]
Table 2: Influence of Excipients on mRNA-LNP Stability after Freeze-Thaw Cycles
| Formulation | Freeze-Thaw Cycles (-20°C) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Tris Buffer Only | 0 | 115.0 | 0.18 | 92.5 |
| 3 | 145.2 | 0.28 | 80.1 | |
| Tris + Sucrose-P188 | 0 | 114.8 | 0.17 | 93.1 |
| 3 | 118.3 | 0.19 | 91.7 | |
| Tris + Mannitol-F127 | 0 | 115.2 | 0.18 | 92.8 |
| 3 | 120.1 | 0.20 | 90.5 |
Data is representative and based on studies of mRNA-LNPs formulated with established ionizable lipids. PDI: Polydispersity Index.[10][12][13]
Experimental Protocols
Protocol 1: Formulation of this compound mRNA-LNPs
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle formation.
Materials:
-
Ionizable Lipid: this compound (e.g., 25 mM in ethanol)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (e.g., 10 mM in ethanol)[7]
-
Cholesterol: (e.g., 100 mM in ethanol)[7]
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (e.g., 10 mM in ethanol)[7]
-
mRNA: (e.g., 1 mg/mL in 50 mM sodium acetate (B1210297) buffer, pH 5.0)[13]
-
Ethanol (B145695): 200 proof, molecular biology grade
-
Buffer: 50 mM Sodium Acetate, pH 5.0
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic Mixing System: (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Mixture:
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[7]
-
Vortex the lipid mixture thoroughly to ensure a homogenous solution.
-
-
Prepare mRNA Solution:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in 50 mM sodium acetate buffer (pH 5.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio (aqueous:ethanolic) to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/aqueous buffer mixture.
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Sterilization and Storage:
-
Filter the purified LNP solution through a 0.22 µm sterile filter.
-
Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage. For frozen storage, consider the addition of a cryoprotectant like sucrose (B13894) to a final concentration of 10% (w/v).[4]
-
Protocol 2: Characterization of this compound mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.[14]
-
Procedure:
-
Dilute the mRNA-LNP sample in PBS (pH 7.4) to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement
-
Principle: Electrophoretic Light Scattering (ELS) is used to measure the surface charge of the LNPs.
-
Procedure:
-
Dilute the mRNA-LNP sample in 0.1x PBS to reduce ionic strength.[14]
-
Transfer the diluted sample to a disposable zeta cell.
-
Measure the zeta potential using a suitable instrument.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency
-
Principle: A fluorescent dye that specifically binds to RNA (e.g., RiboGreen®) is used to quantify the amount of unencapsulated mRNA. The total amount of mRNA is measured after lysing the LNPs with a detergent (e.g., Triton X-100).
-
Procedure:
-
Prepare a standard curve of the mRNA used for formulation.
-
To determine the amount of unencapsulated mRNA, mix the LNP sample with the fluorescent dye and measure the fluorescence.
-
To determine the total amount of mRNA, first, lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100), then add the fluorescent dye and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Visualizations
Signaling Pathway
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Experimental Workflow
Caption: Workflow for mRNA-LNP formulation and characterization.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 3. An overview of lipid constituents in lipid nanoparticle mRNA delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles for designing an optimal mRNA lipid nanoparticle vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 306Oi9-cis2 in Vaccine Development
A comprehensive search of publicly available scientific literature and databases did not yield any information on a molecule designated "306Oi9-cis2" in the context of vaccine development or any other scientific application.
This suggests that "this compound" may be:
-
A typographical error: The name may be misspelled.
-
An internal or very new compound designation: It could be a recently developed molecule that has not yet been described in published literature.
-
A misunderstanding of an existing molecule's name: The designation could be an incorrect rendering of a different, known compound.
Without any information on the chemical nature, biological activity, or mechanism of action of "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams. The creation of such specific and technical documentation requires a foundational understanding of the molecule , which is currently unavailable in the public domain.
For researchers, scientists, and drug development professionals interested in vaccine adjuvants and their applications, we recommend consulting literature on well-characterized adjuvant classes such as:
-
Toll-like receptor (TLR) agonists: These molecules, such as monophosphoryl lipid A (MPLA) and CpG oligonucleotides, are potent activators of innate immunity.[1][2]
-
Saponins: Adjuvants like QS-21, derived from the soap bark tree, are known to enhance both cellular and humoral immunity.
-
Emulsions: Oil-in-water emulsions, such as MF59 and AS03, have been successfully used in licensed vaccines to potentiate the immune response.
-
Aluminum salts (Alum): One of the most widely used adjuvants in human vaccines, known for promoting a Th2-biased immune response.[3]
-
Particulate adjuvants: Liposomes and virus-like particles (VLPs) can be used to co-deliver antigens and adjuvants, enhancing uptake by antigen-presenting cells.[2][4][5]
Should information on "this compound" become publicly available, the requested detailed documentation can be generated. We recommend verifying the correct name and searching for it in scientific databases such as PubMed, Scopus, and Google Scholar.
References
- 1. New chimeric TLR7/NOD2 agonist is a potent adjuvant to induce mucosal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccine Adjuvants: Current Status, Research and Development, Licensing, and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of COVID-19 Vaccine Development: Focusing on Antigen Design and Clinical Trials on Later Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant-carrying synthetic vaccine particles augment the immune response to encapsulated antigen and exhibit strong local immune activation without inducing systemic cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Vaccine Adjuvant/Formulation—Session 9: Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo siRNA Delivery Using Lipid Nanoparticle Formulations
Disclaimer: Extensive searches for "306Oi9-cis2" did not yield any specific information regarding a molecule with this designation for in vivo siRNA delivery. The following application notes and protocols are provided as a representative example for a generic, well-characterized lipid nanoparticle (LNP) system for siRNA delivery, intended to serve as a guide for researchers, scientists, and drug development professionals. All data and protocols are illustrative and should be adapted based on the specific characteristics of the user's proprietary delivery system.
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes at the messenger RNA (mRNA) level. However, the effective in vivo delivery of siRNA to target tissues remains a significant challenge due to its inherent instability and poor cellular uptake. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, protecting the siRNA payload from degradation in the bloodstream and facilitating its entry into target cells. This document provides a detailed overview of the application and protocols for a representative LNP-based system for in vivo siRNA delivery.
Mechanism of Action: LNP-mediated siRNA Delivery
The process of LNP-mediated siRNA delivery and subsequent gene silencing involves several key steps. Upon systemic administration, the LNP formulation protects the encapsulated siRNA from nuclease degradation. The nanoparticles circulate and accumulate in target tissues, often the liver, due to the fenestrated endothelium. Cellular uptake is typically mediated by endocytosis. Once inside the cell, the LNP is trafficked into endosomes. The acidic environment of the late endosome is thought to trigger a conformational change in the ionizable cationic lipids within the LNP, leading to the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm. In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary target mRNA, which is then cleaved and degraded, resulting in the silencing of the specific gene.
Figure 1: LNP-siRNA Cellular Uptake and Mechanism of Action.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical in vivo study using an LNP-siRNA formulation to target a specific gene in the liver of mice.
Table 1: Physicochemical Properties of LNP-siRNA Formulation
| Parameter | Value | Method |
| Mean Particle Size (nm) | 85 ± 5 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -5 ± 2 | Laser Doppler Velocimetry |
| siRNA Encapsulation (%) | > 95% | RiboGreen Assay |
Table 2: In Vivo Gene Silencing Efficacy in Liver
| Treatment Group | Dose (mg/kg) | Target mRNA Knockdown (%) | Target Protein Reduction (%) |
| Saline Control | - | 0 | 0 |
| LNP-Control siRNA | 1.0 | < 5 | < 5 |
| LNP-Target siRNA | 0.5 | 65 ± 8 | 55 ± 10 |
| LNP-Target siRNA | 1.0 | 85 ± 6 | 78 ± 7 |
| LNP-Target siRNA | 2.0 | 92 ± 4 | 88 ± 5 |
Table 3: Duration of Gene Silencing in Liver (1.0 mg/kg Dose)
| Time Point Post-Injection | Target mRNA Knockdown (%) |
| Day 3 | 88 ± 5 |
| Day 7 | 82 ± 7 |
| Day 14 | 65 ± 9 |
| Day 21 | 40 ± 12 |
| Day 28 | < 15 |
Experimental Protocols
LNP-siRNA Formulation Protocol
This protocol describes the preparation of LNP-siRNA formulations using a microfluidic mixing method.
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., PEG-DMG)
-
siRNA (lyophilized)
-
Ethanol (B145695) (200 proof)
-
Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Physiological pH buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare siRNA Stock Solution: Resuspend the lyophilized siRNA in the low pH buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs with encapsulated siRNA.
-
Dialysis: Dialyze the resulting nanoparticle suspension against a physiological pH buffer (e.g., PBS) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Sterilization and Characterization: Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm filter. Characterize the formulation for particle size, PDI, zeta potential, and siRNA encapsulation efficiency as described in Table 1.
Figure 2: LNP-siRNA Formulation Workflow.
In Vivo Administration and Efficacy Assessment
This protocol outlines the systemic administration of LNP-siRNA to mice and subsequent analysis of gene silencing.
Animal Model:
-
6-8 week old C57BL/6 mice (or other appropriate strain)
Procedure:
-
Dosing: Dilute the LNP-siRNA formulation in sterile PBS to the final desired concentration. Administer the formulation to mice via a single intravenous (IV) injection into the tail vein. The injection volume is typically 10 µL/g of body weight.
-
Tissue Collection: At predetermined time points after injection (e.g., 72 hours for peak knockdown), euthanize the mice according to approved animal welfare protocols. Perfuse the animals with cold PBS and harvest the target tissue (e.g., liver).
-
RNA Extraction and qRT-PCR:
-
Homogenize a portion of the harvested tissue.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protein Extraction and Western Blot/ELISA:
-
Homogenize another portion of the tissue in lysis buffer containing protease inhibitors.
-
Determine the total protein concentration.
-
Analyze the level of the target protein by Western blot or ELISA, normalizing to a loading control (e.g., β-actin).
-
Safety and Toxicology Considerations
A preliminary assessment of the in vivo safety of the LNP-siRNA formulation is crucial. This typically involves monitoring the animals for changes in body weight, clinical signs of distress, and analysis of serum chemistry and hematology at the end of the study. Histopathological examination of key organs can also be performed to assess for any tissue damage or inflammation.
Conclusion
The provided application notes and protocols offer a general framework for the in vivo use of a representative LNP-siRNA delivery system. Researchers and drug developers should adapt these methodologies to the specific characteristics of their proprietary delivery vehicles and therapeutic targets. Rigorous characterization, efficacy testing, and safety evaluation are paramount for the successful translation of siRNA therapeutics.
Application Note & Protocol: Quantitative Analysis of 306Oi9-cis2 in Human Plasma by LC-MS/MS
< Disclaimer: The compound "306Oi9-cis2" is not found in the public scientific literature. Therefore, this application note is based on a hypothetical molecule with plausible characteristics derived from its name, assuming it to be a novel lipid mediator with a molecular weight of approximately 306 g/mol and containing a cis double bond. The methodologies described are based on established techniques for the quantification of similar endogenous lipid molecules.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a putative novel signaling molecule, hypothesized to be an endogenous lipid mediator involved in inflammatory and metabolic pathways. Its name suggests a molecular weight of approximately 306 g/mol and the presence of a cis-isomer, a common feature in biologically active lipids. Accurate quantification of this compound in biological matrices is essential for understanding its physiological roles and its potential as a biomarker or therapeutic target.
This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.
Experimental Protocols
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for purifying and concentrating this compound from the complex plasma matrix, enhancing the sensitivity of the assay.[1]
-
Materials:
-
Human plasma collected with anticoagulant (e.g., EDTA). Store at -80°C until analysis.[1]
-
SPE Cartridges (e.g., C18-based).
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., d4-306Oi9-cis2) is ideal. If unavailable, a structurally similar lipid mediator can be used.[2]
-
Methanol (B129727) (LC-MS grade).
-
Water (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic Acid.
-
-
Protocol:
-
Thaw frozen plasma samples on ice.
-
Spike 200 µL of plasma with 10 µL of the internal standard solution.
-
Add 600 µL of acidified methanol (0.1% formic acid) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
2.2. LC-MS/MS Analysis
Liquid chromatography is essential for separating this compound from its isomers and other interfering substances before detection by mass spectrometry.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards. For this hypothetical molecule, plausible transitions are:
-
This compound: Q1: 305.2 m/z → Q3: 195.1 m/z
-
d4-306Oi9-cis2 (IS): Q1: 309.2 m/z → Q3: 199.1 m/z
-
-
Key MS Parameters:
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
2.3. Method Validation
The bioanalytical method should be validated according to FDA guidelines, especially considering the endogenous nature of the analyte.[4][5]
-
Calibration Curve: Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) or by the standard addition method.[6] The curve should cover the expected physiological concentration range.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Selectivity and Matrix Effect: Evaluated by analyzing samples from at least six different sources of blank plasma.[5]
-
Stability: Assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage.[5]
Data Presentation
The following tables summarize hypothetical quantitative data for the described method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 30 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Mean Value (%) |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 2. sciex.com [sciex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. biopharmaservices.com [biopharmaservices.com]
306Oi9-cis2 for targeted gene delivery studies
An important initial step in the research and development of gene therapies is the identification of a safe and effective delivery vehicle. Lipid nanoparticles (LNPs) are a clinically validated platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The key component of these LNPs is the ionizable lipid, which is critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.
306Oi9-cis2 is a novel, ionizable cationic lipid designed for use in LNP formulations for targeted gene delivery.[1][2][3] Its unique structure is intended to provide high encapsulation efficiency, stability in circulation, and potent endosomal escape to ensure the delivery of genetic material to the cell's translational machinery. This document provides detailed application notes and protocols for the use of this compound in research settings.
Application Notes
Ionizable lipids like this compound are amphiphilic molecules characterized by a protonatable amine headgroup and multiple hydrophobic tails.[4] A key feature is their pH-dependent charge. At an acidic pH (typically below their pKa), the amine headgroup becomes protonated, conferring a positive charge that facilitates complexation with the negatively charged backbone of mRNA or other nucleic acids during LNP formulation.[5] At physiological pH (~7.4), these lipids are nearly neutral, which reduces the toxicity associated with permanently cationic lipids and minimizes non-specific interactions with blood components during systemic circulation.[4]
Once an LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the this compound, causing the LNP to interact with the endosomal membrane and promoting the release of the nucleic acid cargo into the cytoplasm.[2][5] The design of novel ionizable lipids focuses on optimizing this process to maximize delivery efficiency while minimizing toxicity.[4][6]
Quantitative Data
The following tables provide representative data for LNP formulations incorporating this compound. The exact values are dependent on the specific formulation parameters (e.g., lipid ratios, nucleic acid cargo, buffer systems) and should be determined empirically for each application.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Formula | C55H99N3O8[2] |
| Molecular Weight | 930.39 g/mol [5] |
| CAS Number | 3027930-39-5[2] |
| Appearance | Provided as a solid or in solution |
| pKa (Predicted) | 6.2 - 6.7 |
Note: The pKa value is an estimate based on typical values for potent ionizable lipids and is critical for ensuring efficient endosomal escape. This value should be experimentally determined.
Table 2: Example Characteristics of this compound LNPs Encapsulating mRNA
| Parameter | Typical Value | Method of Analysis |
| Mean Hydrodynamic Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5 mV to +5 mV | Laser Doppler Electrophoresis |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for formulating LNPs using a microfluidic mixing device, which provides rapid and reproducible self-assembly of nanoparticles.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding a reporter protein like Luciferase)
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be between 10-25 mM.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL). The acidic buffer ensures the ionizable lipid will be protonated upon mixing.[2]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic device at a flow rate ratio of 3:1 (aqueous:organic phase).
-
The rapid mixing induces the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension contains ethanol, which must be removed.
-
Purify the LNPs and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Acceptable LNPs typically have a diameter of 80-120 nm and a PDI < 0.2.
2. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of the LNP sample before (to detect unencapsulated mRNA) and after lysis with a detergent like 0.5% Triton X-100 (to measure total mRNA).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
Protocol 3: In Vitro Transfection of HEK293T Cells
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound LNPs encapsulating Luciferase mRNA
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours until they reach ~80% confluency.
-
-
Transfection:
-
Dilute the LNP-mRNA suspension to the desired final concentrations (e.g., 10, 50, 100, 200 ng of mRNA per well) in serum-free medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, add complete medium (with FBS) to each well.
-
-
Protein Expression Analysis:
-
Incubate the cells for another 24-48 hours to allow for protein expression.
-
Lyse the cells and measure Luciferase activity using a luminometer according to the manufacturer's protocol for the assay reagent.
-
Results should demonstrate a dose-dependent increase in Luciferase expression.
-
Visualizations
Caption: Experimental workflow for LNP formulation and in vitro testing.
References
- 1. Rational Design of Multivalent Ionizable Lipid Delivery Systems for mRNA Delivery to Blood Cells - Factor Bioscience [factor.bio]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 3027930-39-5|DC Chemicals [dcchemicals.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. Paracyclophane-based ionizable lipids for efficient mRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 306Oi9-cis2 Based Nanoparticles for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 306Oi9-cis2 nanoparticle system represents a state-of-the-art, non-viral vector for the efficient delivery of nucleic acids into a wide range of mammalian cells. These nanoparticles are formulated from a proprietary cationic lipid blend that self-assembles into stable, uniform particles. This formulation is designed to electrostatically interact with and encapsulate anionic payloads such as plasmid DNA (pDNA) and small interfering RNA (siRNA), protecting them from degradation and facilitating their entry into cells.
The primary applications of this compound nanoparticles in cell culture include, but are not limited to, transient gene expression, gene silencing (RNA interference), and high-throughput screening. Their high transfection efficiency, coupled with low cytotoxicity, makes them an ideal tool for basic research, drug discovery, and the development of novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize the performance characteristics of this compound nanoparticles across various cell lines and experimental conditions.
Table 1: Transfection Efficiency of this compound with a GFP-Expressing Plasmid
| Cell Line | Cell Type | Transfection Efficiency (%)* | Cell Viability (%)** |
| HEK293 | Human Embryonic Kidney | 85 ± 5 | 92 ± 4 |
| HeLa | Human Cervical Cancer | 78 ± 6 | 88 ± 5 |
| A549 | Human Lung Carcinoma | 65 ± 8 | 85 ± 7 |
| Jurkat | Human T-cell Lymphoma | 45 ± 7 | 75 ± 9 |
* Determined by flow cytometry 48 hours post-transfection.
- Determined by MTT assay 48 hours post-transfection.*
Table 2: Gene Silencing Efficiency of this compound with GAPDH-Targeting siRNA
| Cell Line | siRNA Concentration (nM) | Gene Knockdown (%)* |
| HEK293 | 10 | 88 ± 5 |
| HEK293 | 25 | 95 ± 3 |
| HeLa | 10 | 82 ± 7 |
| HeLa | 25 | 91 ± 4 |
* Determined by qRT-PCR 48 hours post-transfection relative to a non-targeting control.
Table 3: Physicochemical Properties of this compound Nanoparticle-Nucleic Acid Complexes
| Parameter | Value |
| Mean Hydrodynamic Diameter (nm) | 120 ± 15 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | +35 ± 5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of cellular uptake and payload release.
Caption: Typical experimental workflow for gene transfection.
Caption: Relationship between nanoparticle properties and experimental outcomes.
Experimental Protocols
Protocol 1: Plasmid DNA Transfection for Protein Overexpression
Materials:
-
This compound Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA (≥ 1 µg/µL)
-
24-well tissue culture plates
-
Mammalian cell line of choice
-
Complete growth medium
Procedure:
-
Cell Seeding (Day 1):
-
Seed 5 x 10^4 to 2 x 10^5 cells per well in a 24-well plate with 0.5 mL of complete growth medium.
-
Incubate overnight at 37°C in a CO2 incubator until cells reach 70-80% confluency.
-
-
Preparation of Nanoparticle-DNA Complexes (Day 2):
-
For one well of a 24-well plate:
-
Tube A: Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 1.5 µL of this compound reagent in 25 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.
-
Incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 50 µL of nanoparticle-DNA complexes dropwise to the well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection (Day 3-4):
-
(Optional) For sensitive cell lines, replace the medium with fresh, complete growth medium 4-6 hours post-transfection.
-
Assay for gene expression 24-72 hours post-transfection. For fluorescent proteins like GFP, visualization can be done using fluorescence microscopy. For other proteins, analysis can be performed via Western blot or other relevant assays.
-
Protocol 2: siRNA Delivery for Gene Silencing
Materials:
-
This compound Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA stock solution (e.g., 20 µM)
-
24-well tissue culture plates
-
Mammalian cell line of choice
-
Complete growth medium
-
Non-targeting control siRNA
Procedure:
-
Cell Seeding (Day 1):
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of Nanoparticle-siRNA Complexes (Day 2):
-
For one well of a 24-well plate (for a final siRNA concentration of 25 nM):
-
Tube A: Dilute 1.25 µL of 20 µM siRNA stock in 25 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 1.0 µL of this compound reagent in 25 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently.
-
Incubate for 15 minutes at room temperature.
-
-
Transfection:
-
Add the 50 µL of nanoparticle-siRNA complexes to the cells as described in Protocol 1.
-
-
Post-Transfection (Day 4):
-
Harvest cells 48-72 hours post-transfection to assess gene knockdown.
-
Analyze mRNA levels using qRT-PCR or protein levels using Western blot, comparing to cells treated with a non-targeting control siRNA.
-
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plate
-
Transfected and control cells
Procedure:
-
Perform transfection in a 96-well plate format, scaling down the volumes from the 24-well plate protocols accordingly. Include untransfected control wells.
-
At 48 hours post-transfection:
-
Aspirate the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are 70-80% confluent at the time of transfection. |
| Poor quality nucleic acid | Use high-purity, endotoxin-free plasmid DNA or siRNA. | |
| Incorrect reagent-to-nucleic acid ratio | Optimize the ratio of this compound to nucleic acid (e.g., from 1:1 to 4:1 v/w). | |
| High Cytotoxicity | Reagent concentration too high | Reduce the amount of this compound reagent used. |
| Cells are too sparse or over-confluent | Seed cells to achieve the recommended confluency. | |
| Sensitive cell line | Change the medium 4-6 hours post-transfection. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Incomplete mixing of complexes | Ensure gentle but thorough mixing when preparing complexes. |
Troubleshooting & Optimization
Technical Support Center: Improving 306Oi9-cis2 LNP Transfection Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the transfection efficiency of lipid nanoparticles (LNPs) formulated with the ionizable aminolipid 306Oi9-cis2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the LNP formulation?
A1: this compound is a multi-ionizable aminolipid.[1] As the ionizable lipid in an LNP formulation, it serves two primary functions. Firstly, its positive charge at acidic pH (during formulation) allows for efficient encapsulation of negatively charged nucleic acid cargo like mRNA or siRNA.[1] Secondly, upon cellular uptake into the acidic environment of the endosome, it becomes protonated, which is thought to disrupt the endosomal membrane and facilitate the release of the nucleic acid payload into the cytoplasm, a critical step for successful transfection.[2][3]
Q2: What is a typical composition for a this compound LNP formulation?
A2: A standard LNP formulation consists of four main components.[3][4] While the exact ratios can be optimized for specific cell types and applications, a common starting point is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid (this compound), helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[3]
Q3: What are the ideal physicochemical properties for this compound LNPs for efficient transfection?
A3: For effective transfection, LNPs should generally exhibit a mean diameter between 70-200 nm with a narrow size distribution, indicated by a polydispersity index (PDI) below 0.2.[1] The surface charge, or zeta potential, is also critical; a slightly positive zeta potential (e.g., +30 to +40 mV) in an acidic buffer is often associated with optimal transfection.[1]
Q4: How does the N/P ratio impact transfection efficiency?
A4: The N/P ratio, which is the molar ratio of protonatable nitrogens (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid, is a crucial parameter.[5] It influences both the encapsulation efficiency and the subsequent cellular uptake and endosomal escape.[5] Clinically relevant LNP formulations often use N/P ratios in the range of 3 to 6.[5] An optimal N/P ratio ensures sufficient charge for nucleic acid condensation and interaction with the cell membrane without causing excessive toxicity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound LNPs.
Issue 1: Low Transfection Efficiency
| Potential Cause | Suggested Solution |
| Suboptimal LNP Formulation | - Verify Lipid Ratios: Ensure the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid are optimal. A typical starting ratio is ~50:10:38.5:1.5.[3] - Optimize N/P Ratio: Titrate the N/P ratio (e.g., from 3 to 10) to find the best balance between encapsulation, delivery, and toxicity for your specific cell type.[5] |
| Poor Physicochemical Properties | - Check Size and PDI: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Ideal sizes are typically 70-200 nm with a PDI < 0.2.[1] If parameters are off, review your formulation process (e.g., mixing speed, flow rates). - Confirm Zeta Potential: Ensure the zeta potential is within the expected range, as this affects cellular uptake. |
| Low Nucleic Acid Quality/Integrity | - Assess Purity and Integrity: Use spectrophotometry (A260/A280) and gel electrophoresis to confirm the purity and integrity of your mRNA or siRNA.[4] Contaminants or degraded nucleic acids will not transfect efficiently. |
| Inefficient Cellular Uptake or Endosomal Escape | - Cell Type and State: Different cell types have varying susceptibility to LNP transfection.[1] Ensure your target cells are healthy, in the logarithmic growth phase, and plated at an optimal density (e.g., 70-90% confluency).[4][] - Presence of Serum: Serum proteins can interact with LNPs. Test transfection in both serum-containing and serum-free media, as some cell lines show enhanced uptake in the presence of serum due to apolipoprotein E (ApoE) binding.[4][7] |
| Incorrect LNP Handling or Storage | - Storage Conditions: Store LNPs at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term).[] Avoid repeated freeze-thaw cycles. - Handling: Do not vortex LNP solutions, as this can cause aggregation. Mix gently by pipetting.[] |
Issue 2: High Cytotoxicity
| Potential Cause | Suggested Solution |
| Excessive LNP Concentration | - Titrate LNP Dose: Perform a dose-response experiment to find the lowest effective concentration of LNPs that provides sufficient transfection with minimal toxicity. |
| High Cationic Charge | - Lower N/P Ratio: A very high N/P ratio can lead to a highly positive surface charge, which can be toxic to cells. Try reducing the N/P ratio. |
| Contaminants in Formulation | - Use High-Purity Components: Ensure all lipids and nucleic acids are of high purity and endotoxin-free.[4] - Purification: Ensure residual ethanol (B145695) from the formulation process is removed through dialysis or a similar purification method. |
| Unhealthy Cells | - Check Cell Health: Ensure cells are healthy and not passaged too many times before the experiment. Stressed cells are more susceptible to toxicity.[] |
Quantitative Data Summary
Table 1: Example this compound LNP Formulation
| Component | Example Molar Ratio (%) | Role in LNP |
| This compound | 50 | Ionizable Cationic Lipid: Encapsulates nucleic acid and facilitates endosomal escape.[1] |
| DSPC | 10 | Helper Phospholipid: Provides structural stability to the LNP.[3] |
| Cholesterol | 38.5 | Helper Lipid: Modulates membrane fluidity and stability.[3] |
| PEG-Lipid | 1.5 | PEGylated Lipid: Controls particle size and prevents aggregation.[3] |
Table 2: Key Physicochemical Parameters for Optimal Transfection
| Parameter | Recommended Range | Characterization Method |
| Particle Size (Diameter) | 70 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Neutral at pH 7.4, Positive in acidic conditions | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | RiboGreen Assay or similar |
| N/P Ratio | 3 - 6 | Calculated based on formulation inputs |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-20 mM.
-
Nucleic Acid Phase (Aqueous): Dilute the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 25-50 mM sodium acetate, pH 4.0) to the concentration required for the target N/P ratio.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr or a similar system with a Y-shaped micromixer).
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.
-
Set a total flow rate (TFR) appropriate for the device (e.g., 12-20 mL/min).
-
Initiate mixing. The rapid mixing of the two phases causes the LNPs to self-assemble and encapsulate the nucleic acid.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
Dialyze the mixture against phosphate-buffered saline (PBS) at pH 7.4 overnight using a dialysis cassette (e.g., 10-20 kDa MWCO) to remove ethanol and unencapsulated nucleic acid.
-
Protocol 2: Characterization of LNPs
-
Size and PDI Measurement:
-
Dilute an aliquot of the purified LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using a laser Doppler velocimetry-based instrument.
-
-
Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.
-
Protocol 3: In Vitro Transfection Assay
-
Cell Plating: The day before transfection, seed healthy, low-passage cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
LNP Treatment:
-
Dilute the purified this compound LNPs to the desired final concentrations in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Analysis:
-
After incubation, assess transfection efficiency. If using a reporter gene like Luciferase or GFP, measure the signal using a plate reader or flow cytometry, respectively.[5]
-
Cell viability can be assessed in parallel using an MTT or similar assay.
-
Visualizations
Caption: General experimental workflow for this compound LNP formulation and in vitro testing.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Revisiting lipid nanoparticle composition and structure: A critical take on simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Technical Support Center: 306Oi9-cis2 Lipid Nanoparticles
Disclaimer: The ionizable lipid "306Oi9-cis2" is a specialized or proprietary designation. This guide is based on established principles of lipid nanoparticle (LNP) stability and provides representative data and protocols. For specific guidance on proprietary products, please consult the manufacturer's documentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the stability of this compound LNPs?
A1: The main stability concerns for this compound LNPs, like other ionizable lipid-based systems, are physical and chemical instability. Physical instability primarily involves particle aggregation and fusion.[1][2] Chemical instability can include the hydrolysis of the ester bonds within the this compound lipid and degradation of the encapsulated payload (e.g., mRNA).[3][][5]
Q2: What are the recommended storage conditions for this compound LNPs?
A2: For long-term stability, it is generally recommended to store LNP formulations at low temperatures, ranging from -20°C to -80°C.[6] Some formulations may be stable at refrigerated temperatures (2-8°C) for shorter periods.[6][7] It is crucial to minimize freeze-thaw cycles, as these can induce particle aggregation.[1][8] The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help preserve particle integrity during freezing.[1][8][9]
Q3: How does pH affect the stability of this compound LNPs?
A3: The pH of the formulation buffer is critical. Ionizable lipids like this compound are designed to be near-neutral at physiological pH, which minimizes aggregation and toxicity.[][5] Deviations from the optimal pH can lead to changes in surface charge, potentially causing the nanoparticles to fuse or aggregate.[1] Furthermore, pH can influence the rate of hydrolysis of ester-containing lipids.[3]
Q4: Can this compound LNPs be lyophilized for long-term storage?
A4: Yes, lyophilization (freeze-drying) can be an effective strategy to enhance the long-term stability of LNP formulations by removing water, which is a key component in hydrolytic degradation pathways.[6][10][11] This process should be performed in the presence of suitable cryoprotectants to maintain the integrity of the LNPs upon reconstitution.[8][9]
Troubleshooting Guides
Issue 1: Increase in Particle Size and Polydispersity Index (PDI) Over Time
Question: I am observing a significant increase in the average particle size and PDI of my this compound LNP formulation during storage. What could be the cause and how can I fix it?
Answer: An increase in size and PDI typically indicates particle aggregation or fusion.
Potential Causes & Solutions:
-
Improper Storage Temperature: Storage at temperatures above the recommended range (e.g., 4°C or room temperature for extended periods) can increase particle mobility and lead to aggregation.[7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the LNP structure, causing them to aggregate.[1]
-
Suboptimal Buffer Composition: The ionic strength and pH of the buffer can impact colloidal stability. High ionic strength can screen surface charges, leading to aggregation.[1]
-
Solution: Ensure your final formulation is in a buffer of appropriate pH and low-to-moderate ionic strength (e.g., phosphate-buffered saline, PBS).
-
Issue 2: Decrease in Encapsulation Efficiency (%EE) During Storage
Question: My initial encapsulation efficiency of mRNA in this compound LNPs was >95%, but it has dropped significantly after two weeks of storage at 4°C. Why is this happening?
Answer: A drop in encapsulation efficiency indicates that the encapsulated payload (e.g., mRNA) is leaking from the nanoparticles.
Potential Causes & Solutions:
-
Lipid Degradation: The ionizable lipid this compound may contain ester bonds that are susceptible to hydrolysis.[][5] This chemical degradation can compromise the integrity of the LNP core, leading to payload leakage.
-
Solution: Store formulations at lower temperatures (-20°C to -80°C) to slow down chemical reactions.[6] Ensure the formulation pH is optimized for lipid stability.
-
-
Physical Instability: Particle fusion or structural rearrangement of the LNPs can lead to the expulsion of the encapsulated material.
-
Payload Degradation: The encapsulated mRNA itself can degrade, which might be misinterpreted as a drop in %EE depending on the assay used.
-
Solution: Use RNase-free reagents and consumables during formulation. Store at low temperatures to maintain RNA integrity.[9]
-
Quantitative Data Summary
The following tables present hypothetical stability data for a this compound LNP formulation encapsulating mRNA.
Table 1: Effect of Storage Temperature on Physical Stability of this compound LNPs
| Storage Condition | Timepoint | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 4°C | Day 0 | 85.2 | 0.11 | 96.5 |
| Day 14 | 98.6 | 0.18 | 91.2 | |
| Day 30 | 155.4 | 0.29 | 82.1 | |
| -20°C | Day 0 | 85.2 | 0.11 | 96.5 |
| Day 14 | 86.1 | 0.12 | 95.8 | |
| Day 30 | 87.5 | 0.12 | 95.1 | |
| -80°C | Day 0 | 85.2 | 0.11 | 96.5 |
| Day 30 | 85.5 | 0.11 | 96.2 | |
| Day 90 | 85.9 | 0.12 | 95.9 |
Table 2: Impact of Cryoprotectant on Stability after Freeze-Thaw Cycles
| Formulation Buffer | Freeze-Thaw Cycles | Avg. Particle Size (nm) | Polydispersity Index (PDI) |
| PBS | 0 | 84.9 | 0.13 |
| 1 | 120.7 | 0.25 | |
| 3 | 250.1 | 0.45 | |
| PBS + 10% Sucrose | 0 | 85.3 | 0.12 |
| 1 | 86.0 | 0.13 | |
| 3 | 88.2 | 0.14 |
Experimental Protocols
Protocol 1: Determination of Particle Size and PDI by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP suspension in the formulation buffer (e.g., PBS) to a suitable concentration (typically between 0.1 and 1.0 mg/mL of total lipid). Ensure the diluent is filtered through a 0.22 µm filter.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument.
-
Data Acquisition: Perform at least three replicate measurements. The instrument software will report the Z-average diameter (particle size) and the Polydispersity Index (PDI).
Protocol 2: Quantification of mRNA Encapsulation Efficiency (%EE)
This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded nucleic acids.
-
Reagent Preparation: Prepare the fluorescent dye solution according to the manufacturer's instructions in a suitable buffer (e.g., TE buffer).
-
Standard Curve: Prepare a standard curve of the free mRNA in the same buffer, with concentrations ranging from 0 to 2 µg/mL.
-
Sample Measurement (Free mRNA): Dilute the LNP sample to a known theoretical mRNA concentration in the assay buffer. Add the fluorescent dye and measure the fluorescence (Fluorescence_Free). This measures the unencapsulated mRNA.
-
Sample Measurement (Total mRNA): To a separate aliquot of the diluted LNP sample, add a surfactant (e.g., 0.5% Triton X-100) and incubate for 10 minutes to lyse the nanoparticles. Add the fluorescent dye and measure the fluorescence (Fluorescence_Total). This measures the total amount of mRNA.
-
Calculation: %EE = (1 - (Fluorescence_Free / Fluorescence_Total)) * 100
Protocol 3: Analysis of this compound Lipid Degradation by RP-HPLC-CAD
This method is for quantifying the intact ionizable lipid and its potential degradants.[12][13]
-
Sample Preparation: Disrupt the LNPs by diluting the sample in a strong organic solvent, such as a 90:10 mixture of methanol (B129727) and chloroform, to dissolve the lipids.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90/10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~70% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Detection: Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for detection, as lipids lack a strong UV chromophore.[13]
-
Analysis: Quantify the peak area of the intact this compound lipid and compare it against a reference standard. The appearance of new, earlier-eluting peaks may indicate hydrolytic degradation products.
Visualizations
Caption: Troubleshooting workflow for LNP aggregation issues.
Caption: Potential hydrolytic degradation of an ester-containing lipid.
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. Formulation Stability Analysis Services [nanoimagingservices.com]
- 3. mdpi.com [mdpi.com]
- 5. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - Biblioteca Virtual [biblioteca.concytec.gob.pe]
- 10. tandfonline.com [tandfonline.com]
- 11. Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Lipid Ratios in LNP Formulations
This guide is designed for researchers, scientists, and drug development professionals working with lipid nanoparticle (LNP) formulations for nucleic acid delivery. While referencing a hypothetical ionizable lipid "306Oi9-cis2," the principles and troubleshooting advice provided are broadly applicable to the optimization of various LNP systems.
Frequently Asked Questions (FAQs)
Q1: What are the core components of a typical LNP formulation and what are their functions?
A1: A standard LNP formulation consists of four key lipid components, each playing a crucial role in the stability and efficacy of the nanoparticle for nucleic acid delivery.[1][2][3]
-
Ionizable Cationic Lipid (e.g., this compound): This is the most critical component. At a low pH during formulation, it is positively charged, which facilitates the encapsulation of negatively charged nucleic acids like mRNA or siRNA through electrostatic interactions.[1][2] At physiological pH (around 7.4), it becomes nearly neutral, reducing toxicity and interactions with serum proteins in the bloodstream.[2] Once inside the cell's endosome, the acidic environment protonates the lipid again, promoting endosomal escape and release of the cargo into the cytoplasm.[1][2]
-
Helper Lipid (Phospholipid, e.g., DSPC or DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contribute to the structural integrity of the LNP.[3] Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can also aid in endosomal escape by promoting a hexagonal phase transition that disrupts the endosomal membrane.[2]
-
Cholesterol: Cholesterol acts as a stabilizing agent, filling the gaps between the other lipid molecules.[3] This increases the rigidity and integrity of the LNP, preventing leakage of the encapsulated nucleic acid and improving stability during circulation.[2][3]
-
PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to form a hydrophilic layer on the surface of the LNP.[2] This "stealth" layer prevents aggregation, reduces clearance by the immune system (opsonization), and increases the circulation half-life of the nanoparticles.[2][4]
Q2: What is the N:P ratio and why is it a critical parameter?
A2: The N:P ratio represents the molar ratio of nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid backbone.[5][6][7] It is a critical parameter because it governs the electrostatic interactions necessary for efficient encapsulation of the nucleic acid cargo.[5][7] An optimal N:P ratio, typically ranging from 3:1 to 6:1, is essential for achieving high encapsulation efficiency and forming stable LNPs.[5][6] An insufficient N:P ratio can lead to poor encapsulation, while an excessively high ratio may increase cytotoxicity.
Q3: How do the molar ratios of the four lipid components affect the final LNP product?
A3: The molar ratio of the four lipid components is a key determinant of the critical quality attributes (CQAs) of the LNP formulation, including size, polydispersity index (PDI), encapsulation efficiency, and stability.[6] For instance, the proportion of the ionizable lipid is directly related to nucleic acid encapsulation and delivery efficiency. The amount of PEG-lipid can significantly influence particle size; a higher molar percentage of PEG-lipid generally leads to smaller LNPs.[4] Cholesterol content affects the stability and rigidity of the particles.[3] Therefore, systematic optimization of these ratios is necessary for developing a potent and stable LNP product.[6]
Q4: What is a typical starting molar ratio for LNP formulation?
A4: A commonly used starting molar ratio for LNP formulations, similar to those used in clinically approved products, is approximately 50:10:38.5:1.5 for the ionizable lipid : helper lipid (DSPC) : cholesterol : PEG-lipid, respectively.[1][6][8] However, this ratio should be considered a starting point, and optimization is crucial for each specific ionizable lipid and nucleic acid cargo.[6]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound formulations and provides actionable steps to resolve them by adjusting lipid ratios and other key parameters.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| High Particle Size (>150 nm) | - Suboptimal lipid molar ratios.- Inefficient mixing during formulation.- Low molar percentage of PEG-lipid.[4]- Aggregation due to instability. | - Adjust Lipid Ratios: Systematically vary the molar percentage of each lipid. Try increasing the PEG-lipid ratio (e.g., from 1.5 mol% to 2.5 mol%) as this is known to reduce particle size.[4]- Review N:P Ratio: Ensure the N:P ratio is within the optimal range (e.g., 3:1 to 6:1).- Optimize Mixing Parameters: If using microfluidics, increase the Total Flow Rate (TFR) or the Flow Rate Ratio (FRR) of the aqueous to organic phase, as this can lead to smaller particles.[9][10] |
| High Polydispersity Index (PDI > 0.2) | - Inconsistent mixing process.- Poor stability of the formulation leading to a heterogeneous population of particles.- Suboptimal lipid composition causing particle fusion or aggregation. | - Modify Helper Lipid/Cholesterol Ratio: Adjust the ratio of DSPC to cholesterol to improve particle stability.- Increase PEG-lipid Content: A higher PEG-lipid concentration can prevent aggregation and lead to a more uniform particle size distribution.[4]- Ensure Lipid Solubility: Confirm that all lipid components are fully dissolved in the ethanol (B145695) phase before mixing. |
| Low Encapsulation Efficiency (<80%) | - Incorrect N:P ratio (too low).- Suboptimal molar ratio of the ionizable lipid.- High molar percentage of PEG-lipid (>2.5 mol%) can sometimes interfere with encapsulation.[11]- Degradation of the nucleic acid cargo.[12] | - Increase N:P Ratio: Gradually increase the N:P ratio (e.g., from 3:1 to 6:1) to enhance electrostatic interactions.- Increase Ionizable Lipid Molar Ratio: Raise the molar percentage of this compound relative to other lipids.- Optimize PEG-lipid Content: If the PEG-lipid molar ratio is high, try reducing it slightly (e.g., from 3 mol% to 2 mol%) to see if encapsulation improves. |
| Poor Formulation Stability (Particle size increases or cargo leaks upon storage) | - Imbalanced lipid composition.- Insufficient cholesterol to stabilize the lipid bilayer.- Degradation of lipid components or the nucleic acid cargo. | - Increase Cholesterol Molar Ratio: A higher proportion of cholesterol can enhance the rigidity and stability of the LNPs.[3]- Optimize Helper Lipid: The choice and ratio of the helper lipid (e.g., DSPC) can impact stability.- Storage Conditions: Ensure proper storage conditions (e.g., temperature, buffer) to prevent degradation.[13] |
Experimental Protocols & Data
Table 1: Example Molar Ratios for LNP Optimization
This table presents a set of exemplary molar ratios that can be used in a Design of Experiments (DoE) approach to optimize your this compound formulation.
| Formulation ID | This compound (mol%) | DSPC (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Target CQAs |
| F1 (Baseline) | 50 | 10 | 38.5 | 1.5 | Size, PDI, Encapsulation Efficiency |
| F2 (High PEG) | 49.5 | 10 | 38 | 2.5 | Reduced Size |
| F3 (Low PEG) | 50.5 | 10 | 39 | 0.5 | Increased Size, Potentially Higher Encapsulation |
| F4 (High Ionizable) | 55 | 10 | 33.5 | 1.5 | Improved Encapsulation & Potency |
| F5 (Low Ionizable) | 45 | 10 | 43.5 | 1.5 | Assess impact on Encapsulation & Toxicity |
| F6 (High Cholesterol) | 50 | 10 | 30 | 1.5 | Increased Stability |
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs using a microfluidic device, which allows for reproducible and scalable manufacturing.[14][15]
Materials:
-
Lipid stock solutions in 100% ethanol: this compound, DSPC, Cholesterol, PEG-Lipid.
-
Nucleic acid (e.g., mRNA) stock solution in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[6][16]
-
Microfluidic mixing device and syringe pumps.
-
Dialysis cassettes or a tangential flow filtration (TFF) system for purification.
Procedure:
-
Prepare the Lipid Mixture (Organic Phase):
-
In a sterile tube, combine the required volumes of the lipid stock solutions (this compound, DSPC, Cholesterol, PEG-Lipid) to achieve the desired molar ratio.
-
Add 100% ethanol to reach the final desired total lipid concentration. Ensure all lipids are fully dissolved.[16]
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid stock in the low pH citrate buffer to the desired concentration. This concentration will determine the final N:P ratio when mixed with the lipid phase.[16]
-
-
Microfluidic Mixing:
-
Load the lipid mixture into one syringe and the nucleic acid solution into another.
-
Set the syringe pumps to the desired flow rates. A typical starting Flow Rate Ratio (FRR) is 3:1 (Aqueous:Organic).[6][16]
-
Initiate the pumps to mix the two phases in the microfluidic chip. The rapid mixing triggers the self-assembly of the LNPs.[14]
-
-
Purification:
-
Immediately after formulation, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid.
-
Alternatively, use a TFF system for larger scale purification and concentration.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Protocol 2: Characterization of LNPs
This protocol outlines the key analytical techniques to assess the Critical Quality Attributes (CQAs) of the formulated LNPs.
| Parameter | Method | Brief Description |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | DLS measures the size distribution and polydispersity of particles in suspension. Ideal LNPs for systemic delivery are typically 80-150 nm with a PDI < 0.2.[17] |
| Encapsulation Efficiency (%EE) | RiboGreen Assay | This fluorescence-based assay quantifies the amount of encapsulated nucleic acid. The fluorescence of the RiboGreen dye increases significantly upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the percentage of encapsulated material can be calculated. |
| Zeta Potential | Laser Doppler Electrophoresis | This technique measures the surface charge of the LNPs. At physiological pH, LNPs should have a near-neutral or slightly negative zeta potential to minimize non-specific interactions in the bloodstream. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Cryo-TEM allows for the direct visualization of the LNP structure and morphology in a near-native state, providing information on shape and internal structure.[18] |
Visualizations
Caption: Workflow for LNP formulation and characterization.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 6. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 13. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 14. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 16. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 17. susupport.com [susupport.com]
- 18. chromatographyonline.com [chromatographyonline.com]
minimizing cytotoxicity of 306Oi9-cis2 based carriers
Disclaimer: The following information is based on general principles of nanoparticle-based drug delivery systems, as "306Oi9-cis2" appears to be a proprietary or novel compound not yet described in publicly available literature. The troubleshooting guide, data, and protocols are provided as a representative example for a hypothetical cationic lipid-based carrier for siRNA delivery.
Troubleshooting Guide
Question: We are observing high levels of cytotoxicity in our cell line after treatment with our this compound based siRNA delivery system. What are the potential causes and how can we mitigate this?
Answer: High cytotoxicity is a common challenge with cationic lipid-based carriers. The primary causes often relate to dose, formulation characteristics, and interactions with cellular membranes. Here are the key areas to investigate:
-
Concentration of the Carrier: The concentration of the this compound carrier is often the most significant factor. It's crucial to determine the optimal concentration that balances transfection efficiency with cell viability.
-
Carrier-to-siRNA Ratio: The net charge of the nanoparticle complex, determined by the ratio of the cationic lipid carrier to the anionic siRNA, can influence cytotoxicity. A high positive charge can lead to increased membrane disruption.
-
Incubation Time: Prolonged exposure to the nanoparticles can lead to increased cytotoxicity. Optimizing the incubation time is a critical step.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nanoparticle-mediated toxicity.
-
Formulation Stability: Aggregation of nanoparticles can lead to increased and more variable cytotoxicity.
Recommended Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration).
-
Optimize the Carrier-to-siRNA Ratio: Test different ratios to find the one that provides the best transfection efficiency with the lowest toxicity.
-
Vary the Incubation Time: Evaluate cell viability at different time points (e.g., 4, 12, 24, 48 hours) post-transfection.
-
Assess Formulation Quality: Use techniques like Dynamic Light Scattering (DLS) to check for nanoparticle aggregation before each experiment.
-
Include Proper Controls: Always include untreated cells, cells treated with the carrier alone (without siRNA), and cells treated with a scrambled siRNA sequence.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of cytotoxicity for this compound based carriers?
A1: Cationic lipid-based carriers like this compound primarily induce cytotoxicity through membrane disruption and subsequent induction of apoptosis or necrosis. The positively charged nanoparticles can interact with the negatively charged cell membrane, leading to pore formation and loss of membrane integrity. This can trigger intracellular stress responses, mitochondrial dysfunction, and ultimately, programmed cell death.
Q2: How can I differentiate between apoptosis and necrosis induced by the this compound carrier?
A2: You can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is a standard method. Annexin V stains apoptotic cells (phosphatidylserine exposure on the outer membrane), while PI stains necrotic cells (loss of membrane integrity). This allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Q3: Can serum in the cell culture media affect the cytotoxicity of the this compound carrier?
A3: Yes, serum proteins can interact with the nanoparticles, forming a "protein corona." This can alter the size, charge, and aggregation state of the particles, which in turn can influence their uptake and cytotoxicity, sometimes reducing it by masking the positive charge. It is recommended to perform initial optimizations in both serum-containing and serum-free media to understand these effects.
Q4: We are seeing good transfection efficiency but still have unacceptable levels of cytotoxicity. What are our next steps?
A4: If optimizing concentration, ratio, and incubation time doesn't sufficiently reduce cytotoxicity, consider the following advanced strategies:
-
Co-formulation with Helper Lipids: Incorporating neutral or zwitterionic helper lipids (e.g., DOPE, cholesterol) into the formulation can help stabilize the nanoparticles and reduce their positive surface charge, thereby lowering cytotoxicity.
-
Surface Modification: Modifying the surface of the this compound carriers with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can shield the positive charge and reduce non-specific interactions with cell membranes.
Quantitative Data Summary
Table 1: Dose-Response Cytotoxicity of this compound Carrier Alone
| Cell Line | This compound Conc. (µg/mL) | Cell Viability (%) | Standard Deviation |
| HEK293 | 1 | 98.2 | 2.1 |
| HEK293 | 5 | 85.1 | 4.5 |
| HEK293 | 10 | 62.7 | 5.3 |
| HEK293 | 25 | 35.4 | 6.1 |
| HeLa | 1 | 95.6 | 3.3 |
| HeLa | 5 | 78.9 | 5.8 |
| HeLa | 10 | 51.3 | 6.2 |
| HeLa | 25 | 22.8 | 4.9 |
Table 2: Effect of Carrier:siRNA Ratio on Cytotoxicity and Transfection Efficiency in HeLa Cells
| Carrier:siRNA Ratio (w/w) | Cell Viability (%) | Gene Knockdown (%) |
| 2:1 | 91.4 | 45.2 |
| 5:1 | 75.8 | 82.1 |
| 10:1 | 51.3 | 85.6 |
| 20:1 | 33.7 | 86.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound carrier or carrier/siRNA complexes in serum-free media. Remove the old media from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Dynamic Light Scattering (DLS) for Nanoparticle Size and Aggregation
-
Sample Preparation: Prepare the this compound/siRNA complexes in a suitable buffer (e.g., PBS or Opti-MEM) at the final concentration used for cell treatment.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the sample to a clean cuvette and place it in the instrument.
-
Data Acquisition: Perform at least three measurements for each sample to ensure reproducibility.
-
Analysis: Analyze the data to determine the average particle size (Z-average) and the Polydispersity Index (PDI). A high PDI (>0.3) may indicate aggregation.
Visualizations
Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.
Caption: Workflow for assessing and optimizing this compound carrier cytotoxicity.
Caption: Troubleshooting decision tree for minimizing this compound cytotoxicity.
Technical Support Center: Refining the Microfluidic Synthesis of 306Oi9-cis2 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microfluidic synthesis of 306Oi9-cis2 lipid nanoparticles (LNPs). The guidance provided is also broadly applicable to other novel ionizable lipid formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound LNPs using microfluidic devices.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Particle Size (High Polydispersity Index - PDI > 0.2) | 1. Inconsistent flow rates from pumps. 2. Clogging of the microfluidic channels. 3. Improper mixing of lipid and aqueous phases. 4. Suboptimal Flow Rate Ratio (FRR) or Total Flow Rate (TFR).[1][2] | 1. Calibrate and ensure the stability of syringe pumps or pressure controllers. 2. Filter all solutions before use to remove particulates. Flush the microfluidic chip thoroughly between runs. 3. Ensure proper dissolution of lipids in the organic solvent. 4. Optimize FRR and TFR. A higher FRR (aqueous to organic) and a higher TFR generally lead to smaller and more uniform LNPs.[1][3] |
| Larger than Expected Particle Size | 1. Low Total Flow Rate (TFR).[4][5] 2. Low Flow Rate Ratio (FRR).[6] 3. High lipid concentration in the organic phase.[3][7] 4. Suboptimal lipid composition. | 1. Increase the TFR. Faster mixing leads to smaller particles.[1] 2. Increase the FRR (e.g., from 3:1 to 4:1 aqueous:organic). 3. Decrease the total lipid concentration in the ethanol (B145695) phase.[3] 4. Re-evaluate the molar ratios of helper lipids (e.g., DSPC, cholesterol) and PEG-lipid. |
| Low Encapsulation Efficiency (<80%) | 1. Suboptimal N/P ratio (amine groups in ionizable lipid to phosphate (B84403) groups in siRNA).[8] 2. Incorrect pH of the aqueous buffer.[8] 3. Low FRR.[8] 4. Degradation of siRNA. | 1. Optimize the N/P ratio, typically between 3 and 6.[8] 2. Ensure the aqueous buffer pH is acidic (typically pH 4-5) to protonate the ionizable lipid, facilitating interaction with the negatively charged siRNA.[8] 3. Increase the FRR to ensure rapid mixing and encapsulation. An FRR of 3:1 is often a good starting point.[8] 4. Handle siRNA under RNase-free conditions. |
| Batch-to-Batch Variability | 1. Inconsistent preparation of stock solutions. 2. Variations in room temperature. 3. Inconsistent microfluidic system setup.[9] | 1. Prepare fresh stock solutions and ensure complete dissolution of lipids. Use a consistent source and lot of lipids. 2. Perform experiments in a temperature-controlled environment. 3. Ensure the microfluidic chip and tubing are set up identically for each run. |
Frequently Asked Questions (FAQs)
1. What are the critical parameters to control during the microfluidic synthesis of this compound LNPs?
The most critical parameters are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases.[2] The TFR influences the mixing time, with higher TFRs generally resulting in smaller LNPs.[1] The FRR affects both particle size and encapsulation efficiency.[8] Other important factors include the lipid composition and concentration, the N/P ratio, and the pH of the aqueous buffer.[2][8]
2. How does the choice of organic solvent affect LNP formation?
Ethanol is the most commonly used organic solvent for dissolving lipids in microfluidic LNP synthesis. The rate of mixing between the ethanol-lipid phase and the aqueous phase determines the polarity change that drives the self-assembly of lipids into nanoparticles.[6]
3. Why is the pH of the aqueous buffer important for siRNA encapsulation?
The ionizable lipid this compound has a pKa that allows it to be positively charged at an acidic pH (e.g., pH 4).[10] This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate backbone of siRNA, leading to high encapsulation efficiency.[8] At physiological pH (around 7.4), the lipid becomes neutral, reducing potential toxicity.[10]
4. What is the role of each lipid component in the this compound LNP formulation?
-
This compound (Ionizable Lipid): Essential for encapsulating the siRNA at acidic pH and facilitating its release into the cytoplasm.[10]
-
DSPC (Disteroylphosphatidylcholine): A helper lipid that provides structural stability to the LNP.
-
Cholesterol: Another helper lipid that modulates the fluidity and stability of the lipid bilayer.
-
PEG-lipid (e.g., DMG-PEG2000): Forms a hydrophilic corona on the surface of the LNP, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time.[7]
5. How can I improve the in vivo efficacy of my this compound LNPs?
Beyond optimizing the physicochemical properties (size, PDI, encapsulation efficiency), in vivo efficacy is critically dependent on the ability of the LNPs to escape the endosome and release the siRNA into the cytoplasm.[11][12] The design of the ionizable lipid is a key factor in promoting endosomal escape.[11] Ensuring a narrow particle size distribution is also important for consistent biodistribution and cellular uptake.[13]
Experimental Protocols
Protocol 1: Microfluidic Synthesis of this compound LNPs
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratios. A typical starting concentration could be 10-20 mM total lipid. Filter the solution through a 0.22 µm syringe filter.
-
Aqueous Phase: Dissolve the siRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). Ensure the final siRNA concentration is appropriate for the desired N/P ratio. Filter the solution through a 0.22 µm syringe filter.
-
-
Microfluidic System Setup:
-
Prime the microfluidic system, including syringe pumps and the microfluidic chip (e.g., a staggered herringbone micromixer), with the respective solvents to remove any air bubbles.[1]
-
Load the lipid and aqueous solutions into separate syringes and place them on the syringe pumps.
-
-
LNP Formation:
-
Set the desired TFR and FRR on the syringe pumps. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow and collect the LNP solution from the outlet. Discard the initial volume to ensure the flow has stabilized.
-
-
Purification:
-
Dialyze the collected LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This is a critical step to neutralize the ionizable lipid.
-
Protocol 2: Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP solution in PBS.
-
Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.
-
Add the RiboGreen reagent to both lysed and unlysed samples and measure the fluorescence.
-
The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 7. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. helixbiotech.com [helixbiotech.com]
- 10. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 11. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. susupport.com [susupport.com]
strategies to enhance the in vivo performance of 306Oi9-cis2
Technical Support Center: 306Oi9-cis2
Disclaimer: As "this compound" is not a publicly documented compound, this technical support center provides a generalized guide based on the assumption that it is a novel platinum-based anticancer agent, similar to cisplatin (B142131) and its analogs. The principles and protocols are intended for researchers, scientists, and drug development professionals encountering challenges with experimental platinum-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo evaluation of novel platinum-based therapeutic agents.
Q1: My compound, this compound, shows high efficacy in vitro but poor performance in my animal models. What are the likely causes and solutions?
A1: This is a common challenge in drug development. The discrepancy often stems from suboptimal pharmacokinetic properties. The primary issues to investigate are poor aqueous solubility and rapid systemic clearance.
-
Poor Solubility: Many small molecule drugs, including platinum complexes, have low water solubility.[1][2][3] This can lead to poor absorption, low bioavailability, and precipitation at the injection site.
-
Rapid Clearance: The compound may be quickly eliminated by the kidneys or metabolized by the liver, preventing it from reaching the tumor at a therapeutic concentration.
Troubleshooting Steps:
-
Assess Solubility: First, confirm the aqueous solubility of this compound. If it is below 100 µg/mL, solubility is likely a limiting factor.
-
Formulation Development: Explore formulation strategies to enhance solubility and stability.[4] This is a critical step to improve in vivo exposure.
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the compound's half-life, clearance rate, and biodistribution.
Q2: How can I improve the aqueous solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. The choice depends on the physicochemical properties of this compound.
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO or PEG400) and an aqueous buffer can increase solubility.[5] However, the concentration of the organic solvent must be kept low (typically <10% v/v) to avoid toxicity in animal models.
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of the formulation can significantly improve its solubility.[5]
-
Encapsulation/Nanocarriers: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can dramatically improve solubility, protect the drug from degradation, and prolong its circulation time.[6][7][8][9][10]
Q3: My animal models are exhibiting signs of severe toxicity (e.g., weight loss, kidney damage) even at sub-therapeutic doses. How can I mitigate this?
A3: Systemic toxicity is a major limitation of platinum-based drugs, with nephrotoxicity being a hallmark side effect.[11][12][13][14][15] Strategies to reduce toxicity focus on limiting the exposure of healthy tissues to the drug.
-
Targeted Delivery: Use nanocarriers decorated with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on tumor cells.[7][10][16] This enhances drug accumulation at the tumor site while reducing systemic exposure.[7]
-
Dosing Regimen Optimization: Experiment with different dosing schedules. Lower, more frequent doses may be better tolerated than a single high dose.
-
Hydration Protocols: Adequate hydration is crucial to prevent kidney damage by promoting urine flow and preventing cisplatin accumulation in the kidneys.[12][15]
-
Protective Agents: Co-administration of nephroprotective agents, such as amifostine (B1664874) or N-acetylcysteine (NAC), has been shown to reduce cisplatin-induced nephrotoxicity in preclinical studies.[14][17]
Q4: How can I increase the accumulation of this compound in the tumor?
A4: Enhancing tumor accumulation is key to improving efficacy and reducing off-target effects. This can be achieved through passive and active targeting strategies.
-
Passive Targeting (EPR Effect): Formulating this compound into nanoparticles (typically 50-200 nm in size) allows it to take advantage of the Enhanced Permeability and Retention (EPR) effect.[16] The leaky blood vessels and poor lymphatic drainage in tumors cause these nanoparticles to accumulate preferentially at the tumor site.
-
Active Targeting: To further improve specificity, the surface of these nanoparticles can be modified with ligands that bind to tumor-specific antigens or receptors.[10][16]
Q5: My long-term efficacy studies show that tumors initially respond to this compound but eventually develop resistance. What strategies can overcome this?
A5: Acquired resistance is a significant challenge in platinum-based chemotherapy.[18][19][20] Mechanisms include reduced drug uptake, increased drug efflux, enhanced DNA repair, and evasion of apoptosis.[21][22]
-
Combination Therapy: Combine this compound with other agents that have different mechanisms of action. For instance, pairing it with a DNA repair inhibitor (like a PARP inhibitor) can resensitize resistant cells.
-
Targeting Resistance Pathways: Identify the specific mechanism of resistance. For example, if resistance is due to overexpression of an efflux pump, co-administering an inhibitor of that pump could restore sensitivity.
-
Novel Drug Delivery Systems: Advanced delivery systems can sometimes bypass resistance mechanisms. For example, liposomes can enter cells via endocytosis, avoiding efflux pumps that recognize the free drug.
Data Presentation: Summary Tables
Table 1: Comparison of Formulation Strategies to Enhance Solubility
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by altering solvent polarity. | Simple to prepare, suitable for early-stage screening. | Potential for in vivo toxicity, may cause drug precipitation upon dilution in blood. |
| pH Adjustment | Solubilizes ionizable compounds by converting them to their charged (salt) form. | Effective for specific compounds, straightforward. | Only applicable to ionizable drugs, risk of pH-induced degradation. |
| Liposomes | Encapsulate hydrophilic or hydrophobic drugs in lipid vesicles.[6][9] | Biocompatible, protects drug from degradation, allows for passive and active targeting.[8][23] | More complex to manufacture, potential for batch-to-batch variability. |
| Polymeric Nanoparticles | Entrap or conjugate the drug within a polymer matrix. | High drug loading capacity, controlled release profiles, versatile surface chemistry for targeting. | Potential for polymer toxicity, more complex manufacturing and characterization. |
Table 2: Example Dosing Regimens and Toxicity Mitigation
| Parameter | Regimen A (High Dose) | Regimen B (Fractionated Dose) | Mitigation Strategy |
| Dose | 10 mg/kg | 2.5 mg/kg | N/A |
| Schedule | Once every 7 days | Daily for 4 consecutive days, then 3 days off | Reduced Cmax may lower acute toxicity. |
| Toxicity Observed | >15% weight loss, elevated BUN/Creatinine | <5% weight loss, normal BUN/Creatinine | N/A |
| Co-treatment | Saline | Saline | Hydration: Pre- and post-dose IV hydration.[12] |
| Co-treatment | Saline | Saline | Nephroprotectant: Co-administration of N-acetylcysteine.[17] |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol describes a standard thin-film hydration method followed by extrusion for preparing liposomes encapsulating a platinum-based compound.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-mPEG2000 (for "stealth" liposomes)
-
This compound
-
Chloroform and Methanol (solvent system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator, mini-extruder, polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve HSPC, cholesterol, and DSPE-mPEG2000 (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, dry lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing dissolved this compound. The hydration is performed by vortexing the flask at 60°C for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Subject the MLV suspension to bath sonication for 5 minutes to break down larger aggregates.
-
-
Extrusion:
-
To achieve a uniform size distribution, pass the liposome (B1194612) suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane. This should be done 11-21 times at 60°C.
-
The resulting suspension contains unilamellar vesicles (LUVs) with a diameter of approximately 100-120 nm.
-
-
Purification & Characterization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the final formulation for particle size, zeta potential, encapsulation efficiency (using ICP-MS to quantify platinum), and stability.
-
Protocol 2: Evaluating Tumor Accumulation via ICP-MS
This protocol outlines the quantification of platinum (as a surrogate for this compound) in tumor and organ tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[24][25]
Materials:
-
Tumor-bearing mice treated with this compound
-
Dissection tools
-
Trace-metal-free vials
-
Concentrated nitric acid (trace metal grade)
-
Microwave digestion system
-
ICP-MS instrument and platinum standards
Methodology:
-
Sample Collection:
-
At a predetermined time point post-injection (e.g., 24 hours), euthanize the mice according to approved IACUC protocols.
-
Carefully excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Rinse tissues briefly in PBS to remove excess blood, blot dry, and record the wet weight. Store in pre-weighed trace-metal-free vials at -80°C until analysis.
-
-
Sample Digestion:
-
Place a known weight of tissue (e.g., 10-50 mg) into a microwave digestion vessel.
-
Add concentrated nitric acid (e.g., 1-2 mL).
-
Digest the samples using a microwave system according to a pre-validated temperature and pressure program (e.g., ramp to 200°C over 10 min, hold for 15 min).[26][27][28]
-
Allow samples to cool completely.
-
-
Quantification:
-
Dilute the clear digestate to a final volume with deionized water, ensuring the final acid concentration is compatible with the ICP-MS instrument (typically <5%).
-
Prepare a calibration curve using certified platinum standards.
-
Analyze the samples using ICP-MS, monitoring for the 195Pt isotope.
-
-
Data Analysis:
-
Calculate the concentration of platinum in each sample using the calibration curve.
-
Express the results as micrograms of platinum per gram of tissue (µg/g) or as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations: Diagrams & Workflows
Caption: Troubleshooting workflow for poor in vivo performance of this compound.
Caption: Targeted delivery of this compound using a liposomal nanocarrier.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of liposomal technologies for delivery of platinum analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanocarriers for delivery of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Formulations of Metallodrugs for Cancer Therapy | MDPI [mdpi.com]
- 10. Frontiers | Overcoming the blood-brain barrier: targeted delivery strategies for gliomas [frontiersin.org]
- 11. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing renal function assessment prior to platinum-based chemotherapy: a real-world evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platinum-based chemotherapies-induced nephrotoxicity: mechanisms, potential treatments, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevention of cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisplatin nephrotoxicity: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Smart Targeting To Improve Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nephrotoxicity in Cancer Treatment: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of platinum‑based chemotherapy resistance in ovarian cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oaepublish.com [oaepublish.com]
- 23. Lipoplatin Formulation Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tumor microenvironment in focus: LA-ICP-MS bioimaging of a preclinical tumor model upon treatment with platinum(iv)-based anticancer agents† - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Addressing Immunogenicity of Novel Ionizable Lipid-Containing LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs) containing novel ionizable lipids, such as 306Oi9-cis2. The information provided is intended to help identify, characterize, and mitigate potential immunogenicity issues during pre-clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in LNPs?
A1: The immunogenicity of LNPs is multifactorial and can be attributed to several components and characteristics of the formulation. The primary drivers include:
-
Ionizable Lipids: These are crucial for RNA encapsulation and endosomal escape. However, their chemical structure, particularly the headgroup and tail domains, can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) and the NLRP3 inflammasome. This recognition can trigger inflammatory signaling pathways.[1][2][3]
-
PEGylated Lipids: Polyethylene glycol (PEG) is used to increase the circulation half-life of LNPs. However, pre-existing anti-PEG antibodies (IgM and IgG) in a significant portion of the population can lead to accelerated blood clearance (ABC) of the LNPs and hypersensitivity reactions.[4][5][6]
-
mRNA Cargo: The mRNA itself can be immunogenic, particularly if it contains unmodified uridine (B1682114) or double-stranded RNA contaminants, which can activate TLRs and other innate immune sensors.[2]
-
Physicochemical Properties: LNP size, surface charge (zeta potential), and aggregation state can influence their interaction with immune cells and subsequent immune responses.[7][8][9]
Q2: What are the key innate immune pathways activated by LNPs?
A2: LNPs can activate several innate immune pathways, leading to the production of pro-inflammatory cytokines and chemokines. The most commonly implicated pathways are:
-
Toll-like Receptor (TLR) Signaling: Ionizable lipids and mRNA can be recognized by endosomal TLRs (TLR3, TLR7, TLR8) and cell surface TLRs (TLR2, TLR4), leading to the activation of downstream signaling cascades that result in the production of type I interferons and other inflammatory cytokines.[1][10]
-
NLRP3 Inflammasome Activation: Certain ionizable lipids can trigger the assembly of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[1][2][3]
-
Complement System Activation: LNPs, particularly those with certain surface characteristics or opsonized by anti-PEG antibodies, can activate the complement cascade, leading to the generation of anaphylatoxins (C3a, C5a) that can cause pseudoallergic reactions.[5][6]
Q3: How can I reduce the immunogenicity of my LNP formulation?
A3: Several strategies can be employed to mitigate the immunogenicity of LNPs:
-
Lipid Component Optimization:
-
Ionizable Lipid Selection: Screen for ionizable lipids with chemical modifications that reduce their recognition by innate immune receptors. This could involve altering the headgroup or linker domains.[1][11]
-
PEG Modification: Use shorter PEG chains, lower PEG density, or cleavable PEG lipids to reduce the potential for anti-PEG antibody recognition.[4][6][12] Alternatives to PEG, such as polysarcosine or other stealth polymers, can also be considered.
-
Helper Lipid Modification: The choice of phospholipids (B1166683) and cholesterol can also influence LNP stability and immunogenicity.[12]
-
-
mRNA Engineering: Utilize modified nucleosides (e.g., N1-methylpseudouridine) and ensure high purity of the mRNA to reduce its intrinsic immunogenicity.
-
Formulation and Process Optimization: Control LNP size and ensure a narrow size distribution, as smaller LNPs may exhibit different immunogenic profiles.[8][9] Optimize the formulation process to minimize aggregation.
-
Route of Administration: The route of administration can significantly impact the immune response. For example, intramuscular injection may lead to a more localized and less systemic inflammatory response compared to intravenous administration.[1]
-
Co-delivery of Immunosuppressants: Co-formulating the LNP with small molecule inhibitors of specific immune pathways or with mRNA encoding for immunosuppressive proteins can help dampen unwanted immune activation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in vitro or in vivo. | - The ionizable lipid is activating TLRs or the NLRP3 inflammasome.[1][3]- The mRNA cargo has impurities or is not sufficiently modified. | - Screen alternative ionizable lipids with different chemical structures.- Perform a thorough analysis of the mRNA for purity and integrity.- Include inhibitors of specific pathways (e.g., NLRP3 inhibitor) in in vitro assays to identify the source of activation. |
| Rapid clearance of LNPs upon repeat dosing (Accelerated Blood Clearance - ABC phenomenon). | - Pre-existing or induced anti-PEG antibodies are binding to the LNP surface.[4][6] | - Measure anti-PEG IgM and IgG levels in your animal model before and after dosing.- Test LNPs with modified PEG lipids (e.g., shorter chain, lower density) or PEG alternatives.- Consider a different route of administration. |
| Acute hypersensitivity or anaphylactic-like reactions in vivo. | - Complement activation-related pseudoallergy (CARPA).[5]- Mast cell degranulation triggered by LNP components. | - Measure complement activation markers (e.g., C3a, C5a) in plasma after LNP administration.- Pre-treat with antihistamines or complement inhibitors in animal studies to investigate the mechanism.- Modify LNP surface properties to reduce complement activation. |
| Low or variable protein expression from the mRNA cargo. | - Immune-mediated clearance of transfected cells.- Innate immune responses are inhibiting mRNA translation.[2] | - Assess the infiltration of immune cells at the site of injection.- Measure the expression of innate immune sensors and downstream effectors that can inhibit translation (e.g., PKR).- Optimize the LNP formulation to reduce innate immune activation. |
| Inconsistent results between in vitro and in vivo immunogenicity assessments. | - Different cell types and immune components are involved in in vivo responses.- The complexity of the in vivo microenvironment is not captured in vitro.[7] | - Use a tiered approach for immunogenicity assessment, starting with in vitro screening and progressing to in vivo models.- Employ a variety of in vitro cell types (e.g., PBMCs, dendritic cells) to better model the in vivo situation.- Carefully select the animal model to be as relevant as possible to the intended human use. |
Experimental Protocols
In Vitro Immunogenicity Assessment: Cytokine Release Assay
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
LNP Treatment:
-
Prepare serial dilutions of your this compound LNP formulation and a control LNP (with a known immunogenic profile) in cell culture medium.
-
Add the LNP dilutions to the cells. Include a positive control (e.g., LPS for TLR4 activation, R848 for TLR7/8 activation) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
In Vivo Immunogenicity Assessment: Murine Model
-
Animal Dosing:
-
Acclimate C57BL/6 or BALB/c mice for at least one week before the study.
-
Administer the this compound LNP formulation via the intended clinical route (e.g., intramuscularly or intravenously). Include a vehicle control group and a positive control LNP group.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours) post-administration for cytokine and chemokine analysis.
-
At the study endpoint, collect serum for antibody analysis (e.g., anti-PEG antibodies) and tissues (e.g., spleen, liver, injection site) for histopathology and immune cell profiling.
-
-
Analysis:
-
Measure systemic cytokine levels in the plasma/serum using a multiplex immunoassay.
-
Perform flow cytometry on splenocytes or cells isolated from the injection site to characterize immune cell populations (e.g., T cells, B cells, macrophages, dendritic cells).
-
Analyze tissue sections for signs of inflammation and immune cell infiltration.
-
Measure anti-PEG antibody titers in the serum using an ELISA.
-
Visualizations
Caption: Innate immune signaling pathways activated by LNP components.
Caption: Experimental workflow for assessing LNP immunogenicity.
References
- 1. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of lipid nanoparticle size on mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanism of Adverse Immune Reactions of LNP-mRNA - CD Bioparticles Blog [cd-bioparticles.net]
- 11. Enhancing the immunogenicity of lipid-nanoparticle mRNA vaccines by adjuvanting the ionizable lipid and the mRNA. | Broad Institute [broadinstitute.org]
- 12. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Scalable 306Oi9-cis2 LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the scalable production of 306Oi9-cis2 lipid nanoparticles (LNPs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound LNP production process.
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Recommended Action | Expected Outcome |
| Improper Mixing | Ensure uniform and rapid mixing of the lipid and aqueous phases. For microfluidics, verify that the flow rates are stable and the channels are not obstructed.[1][2] | Consistent particle size in the desired range (e.g., 80-150 nm) and a PDI value below 0.2. |
| Incorrect Flow Rate Ratio (FRR) | Optimize the FRR between the aqueous and organic streams. A higher FRR often leads to smaller particle sizes.[3] | Tighter control over particle size distribution. |
| Suboptimal Total Flow Rate (TFR) | Adjust the TFR. Higher TFR can lead to smaller particles due to increased shear forces, but excessively high rates may destabilize the formulation process.[3][4] | Achievement of target particle size and PDI. |
| Lipid Solution Instability | Prepare lipid solutions fresh and ensure complete dissolution of all components, including this compound. Filter the lipid solution before use. | Reduced particle aggregation and more uniform nanoparticle formation. |
| Buffer pH Out of Range | Verify the pH of the aqueous buffer. The pH is critical for the ionization state of this compound and its interaction with the nucleic acid cargo.[4] | Improved encapsulation efficiency and consistent particle characteristics. |
Issue 2: Low Encapsulation Efficiency (<80%)
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal N:P Ratio | Optimize the ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid.[5] | Increased electrostatic interaction and higher encapsulation of the nucleic acid cargo. |
| Incorrect Buffer pH | Ensure the aqueous buffer pH is sufficiently acidic to protonate the this compound lipid, facilitating nucleic acid complexation.[4] | Enhanced encapsulation efficiency. |
| Low Quality or Degraded Nucleic Acid | Use high-purity, intact nucleic acid. Assess nucleic acid integrity before formulation. | Reduced variability in encapsulation and improved product consistency. |
| Inefficient Mixing | Improve mixing dynamics. For microfluidics, ensure there is no premature mixing or backflow.[6][7] | More efficient and uniform capture of the nucleic acid within the forming LNPs. |
| Inappropriate Ethanol (B145695) Concentration | Optimize the ethanol concentration in the lipid phase. This affects lipid solubility and the nanoprecipitation process.[4] | Improved particle formation and nucleic acid encapsulation. |
Issue 3: LNP Aggregation and Instability
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient PEG-Lipid | Ensure the correct molar ratio of PEG-lipid in the formulation. The PEG layer provides steric stability and prevents aggregation.[8] | Stable LNP suspension with minimal aggregation over time. |
| Inadequate Buffer Exchange | Perform thorough and gentle buffer exchange (e.g., tangential flow filtration) to remove residual ethanol and establish a stable final buffer environment.[8] | Removal of destabilizing solvents and improved long-term stability. |
| High LNP Concentration | Dilute the LNP suspension post-production if aggregation is observed at high concentrations. | Reduced inter-particle interactions and prevention of aggregation. |
| Improper Storage Conditions | Store LNPs at the recommended temperature (e.g., 2-8°C or frozen) in a suitable buffer. Avoid repeated freeze-thaw cycles.[9] | Maintained particle integrity and prevention of aggregation during storage. |
| Zeta Potential Near Neutral | While not always directly tunable post-formulation, a sufficiently positive or negative zeta potential can contribute to colloidal stability. This is influenced by the formulation components and buffer.[1] | Enhanced electrostatic repulsion between particles, preventing aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for this compound LNPs?
A1: The primary CQAs for this compound LNPs include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the LNPs.[1][2]
-
Encapsulation Efficiency: This determines the amount of nucleic acid cargo successfully loaded into the LNPs.[2]
-
Zeta Potential: This influences the stability of the LNP formulation and its interaction with cell membranes.[1]
-
Lipid Content and Purity: The quality and ratio of lipids, including this compound, are crucial for the structure and function of the LNPs.[8][10]
-
Sterility and Endotoxin Levels: These are critical for in vivo applications to ensure safety.[1]
Q2: How do I scale up my this compound LNP production from lab-scale to a larger manufacturing scale?
A2: Scaling up LNP production requires careful consideration of the manufacturing method.[11] Microfluidic systems are highly scalable as they allow for parallelization of mixing units to increase throughput without changing the mixing conditions.[7][12][13] Key considerations include:
-
Maintaining Consistent Mixing Conditions: Ensure that the fluidic path and mixing geometry remain consistent to preserve the CQAs of the LNPs.[14]
-
Process Parameter Optimization: Critical process parameters such as flow rates, temperature, and lipid concentrations need to be re-optimized for the larger scale.[4][8]
-
Downstream Processing: The downstream purification and concentration steps, such as tangential flow filtration (TFF), must also be scaled appropriately.[8]
-
Automation and Control: Implementing automated systems can improve batch-to-batch consistency and process control at a larger scale.[15]
Q3: What analytical techniques are essential for characterizing this compound LNPs?
A3: A comprehensive analytical workflow is crucial for LNP characterization:
-
Dynamic Light Scattering (DLS): For measuring particle size and PDI.[1][5]
-
Zeta Potential Analyzer: To determine the surface charge of the LNPs.[1][5]
-
Ribogreen or similar fluorescence-based assays: To quantify the encapsulated nucleic acid and determine encapsulation efficiency.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For quantifying individual lipid components and assessing their purity.[10]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and internal structure of the LNPs.[16][17]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To obtain high-resolution size distribution and particle concentration.[16]
Q4: What is the role of each lipid component in the this compound LNP formulation?
A4: A typical LNP formulation consists of four main lipid components:
-
Ionizable Lipid (this compound): This lipid is positively charged at low pH to facilitate the encapsulation of negatively charged nucleic acids. In the neutral pH of the bloodstream, it becomes more neutral, which is thought to aid in endosomal escape.[8]
-
Helper Lipid (e.g., DOPE, DSPC): These are neutral lipids that provide structural support to the LNP.[8]
-
Cholesterol: It helps to stabilize the LNP structure and regulate membrane fluidity.[8]
-
PEG-Lipid: This lipid forms a hydrophilic layer on the surface of the LNP, which provides steric stability, prevents aggregation, and can prolong circulation time in vivo.[8]
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. Ensure complete dissolution.
-
Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 3-5).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., a staggered herringbone micromixer).
-
Pump the lipid phase and the aqueous phase through the device at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Organic).
-
-
Collection and Dilution:
-
Collect the resulting LNP suspension from the outlet of the microfluidic chip.
-
Immediately dilute the suspension with a neutral pH buffer (e.g., PBS) to stabilize the newly formed LNPs and reduce the ethanol concentration.
-
-
Purification and Concentration:
-
Utilize Tangential Flow Filtration (TFF) to perform buffer exchange to a final formulation buffer (e.g., PBS, pH 7.4) and to concentrate the LNP suspension to the desired final concentration.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.[14]
-
Protocol 2: Characterization of this compound LNP Size and Zeta Potential
-
Sample Preparation:
-
For size measurement, dilute a small aliquot of the LNP suspension in the final formulation buffer (e.g., PBS) to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.
-
For zeta potential measurement, dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to reduce the effects of electrophoretic mobility retardation.
-
-
DLS Measurement (Size and PDI):
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a suitable cuvette and insert it into the instrument.
-
Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Equilibrate the instrument to the desired temperature.
-
Inject the diluted sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Visualizations
Caption: A generalized workflow for the production of this compound LNPs.
Caption: A decision tree for troubleshooting common LNP production issues.
References
- 1. susupport.com [susupport.com]
- 2. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Manufacturing Process of Lipid Nanoparticles for mRNA Delivery Using Machine Learning [jstage.jst.go.jp]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. info.biotechniques.com [info.biotechniques.com]
- 10. m.youtube.com [m.youtube.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines [ouci.dntb.gov.ua]
- 14. microfluidics-mpt.com [microfluidics-mpt.com]
- 15. helixbiotech.com [helixbiotech.com]
- 16. Enabling online determination of the size-dependent RNA content of lipid nanoparticle-based RNA formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 306Oi9-cis2 and Other Leading Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Ionizable Lipid for mRNA Therapeutics.
The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The choice of ionizable lipid is a critical determinant of the efficacy, safety, and biodistribution of these LNPs. While the user-specified lipid "306Oi9-cis2" did not yield specific results in literature searches, this guide focuses on the promising "306" series of ionizable lipids, specifically 306-O12B, and provides a comprehensive comparison with the clinically advanced and widely utilized ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315.
This guide presents a data-driven comparison of these ionizable lipids, summarizing their performance in preclinical studies. We provide a detailed look at their physicochemical properties, in vivo efficacy, and toxicity profiles. Furthermore, this document includes detailed experimental protocols for key assays and visual workflows to aid in the design and execution of your own comparative studies.
Performance Comparison of Ionizable Lipids
The following tables summarize the key performance parameters of LNPs formulated with 306-O12B, DLin-MC3-DMA, SM-102, and ALC-0315. It is important to note that direct head-to-head comparisons of 306-O12B with SM-102 and ALC-0315 are limited in the currently available literature. The data for 306-O12B is primarily in comparison to DLin-MC3-DMA.
Table 1: Physicochemical Properties of LNP Formulations
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | pKa |
| 306-O12B | ~80-100 | < 0.2 | > 90% | ~6.7 |
| DLin-MC3-DMA | ~80-100 | < 0.2 | > 90% | 6.44 |
| SM-102 | ~75-90 | < 0.1 | > 95% | 6.68 |
| ALC-0315 | ~80-100 | < 0.1 | > 95% | ~6.09 |
Table 2: In Vivo Performance Data
| Ionizable Lipid | Model System | Application | Key Findings | Citation(s) |
| 306-O12B | C57BL/6 Mice | CRISPR/Cas9 gene editing in liver | Significantly higher median editing rate (38.5%) compared to MC3 LNPs (14.6%). Resulted in a 65.2% reduction in serum ANGPTL3 protein. | [1] |
| DLin-MC3-DMA | C57BL/6 Mice | siRNA delivery to hepatocytes | Established benchmark for liver-targeted siRNA delivery. | [2] |
| SM-102 | BALB/c Mice | mRNA vaccine (Fluc mRNA) | Showed 60% higher mean bioluminescence compared to ALC-0315 LNPs 24 hours post-injection. | [3] |
| ALC-0315 | C57BL/6 Mice | siRNA delivery to hepatocytes and HSCs | Achieved a two-fold and ten-fold greater knockdown of Factor VII and ADAMTS13, respectively, compared to MC3 LNPs at 1 mg/kg. Showed signs of liver toxicity at a higher dose (5 mg/kg). | [2] |
| SM-102 vs. ALC-0315 | BALB/c Mice | mRNA vaccine (SARS-CoV-2 spike protein) | SM-102 LNPs induced higher antibody titers than ALC-0315 LNPs. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these ionizable lipids.
LNP Formulation via Microfluidics
This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency.
Materials:
-
Ionizable lipid (e.g., 306-O12B, DLin-MC3-DMA, SM-102, or ALC-0315)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (100%, molecular biology grade)
-
Microfluidic mixing device (e.g., NanoAssemblr® from Precision NanoSystems)
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dilute the mRNA in the citrate buffer to the desired concentration.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate.
-
The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for size, PDI, and encapsulation efficiency.
Quantification of mRNA Encapsulation Efficiency
The RiboGreen assay is a common method to determine the percentage of mRNA successfully encapsulated within the LNPs.
Materials:
-
LNP-mRNA formulation
-
Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)
-
Triton X-100 (10% solution)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
Dilute the LNP-mRNA formulation in TE buffer to two separate aliquots.
-
To one aliquot, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release all mRNA (total mRNA).
-
The other aliquot remains untreated and represents the free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to the standards and the LNP samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the concentration of total mRNA and free mRNA using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
In Vivo mRNA Delivery and Luciferase Assay
This protocol outlines the procedure for evaluating the in vivo transfection efficiency of LNP-mRNA formulations in mice using a luciferase reporter gene.
Materials:
-
LNP formulation encapsulating firefly luciferase (Fluc) mRNA
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
D-luciferin, potassium salt
-
In vivo imaging system (IVIS)
-
Sterile PBS
Procedure:
-
Administer the LNP-Fluc mRNA formulation to mice via the desired route (e.g., intravenous tail vein injection). The typical dose is 0.1-1.0 mg/kg of mRNA.
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice using isoflurane.
-
Place the mice in the IVIS imaging chamber.
-
Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
Quantify the bioluminescence signal (total flux in photons/second) in the region of interest (e.g., whole body or specific organs like the liver).
-
For ex vivo analysis, euthanize the mice after imaging, dissect the organs of interest, and image them separately after applying D-luciferin.
Assessment of LNP-Induced Toxicity
Evaluating the potential toxicity of LNP formulations is a critical step in their preclinical development.
Materials:
-
LNP formulation
-
Mice
-
Blood collection tubes
-
Assay kits for liver enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST)
Procedure:
-
Administer the LNP formulation to mice at various doses.
-
At selected time points (e.g., 24, 48, 72 hours) post-administration, collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Process the blood to obtain serum.
-
Use commercially available assay kits to measure the levels of ALT and AST in the serum.
-
Elevated levels of these enzymes compared to a control group (e.g., PBS-treated) can indicate liver toxicity.
-
Additionally, monitor the mice for any clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Histopathological analysis of major organs can also be performed to assess tissue damage.
Visualizing the Path to mRNA Delivery and Action
To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams, generated using the DOT language, illustrate key workflows and biological pathways.
Conclusion
The selection of an ionizable lipid is a pivotal decision in the development of mRNA-based therapies. While DLin-MC3-DMA has been a foundational lipid, and SM-102 and ALC-0315 have proven their clinical value in COVID-19 vaccines, the emergence of novel lipids like the 306 series, particularly 306-O12B, offers exciting possibilities for enhanced efficacy and biodegradability.
The data presented in this guide suggests that 306-O12B holds significant promise, especially for liver-targeted gene editing applications, demonstrating superiority over MC3. In the context of vaccines, SM-102 has shown a slight advantage over ALC-0315 in some preclinical models. However, the optimal choice of ionizable lipid will ultimately depend on the specific therapeutic application, the target tissue, and the desired balance between potency and safety.
The provided protocols and workflows are intended to serve as a valuable resource for researchers to conduct their own rigorous, side-by-side comparisons, enabling an informed and data-driven selection of the most suitable ionizable lipid for their specific mRNA delivery needs. As the field continues to evolve, the development and characterization of new and improved ionizable lipids will remain a key driver of innovation in mRNA therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ionizable Lipids: 306Oi9-cis2 and SM-102 in mRNA Delivery
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, stability, and endosomal escape. This guide provides a detailed comparative analysis of two such ionizable lipids: 306Oi9-cis2 and the clinically validated SM-102.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data. It is important to note that while extensive data is available for SM-102, a key component of the Moderna COVID-19 vaccine, publicly available experimental data for this compound is limited. As this compound is a multi-ionizable aminolipid analog of 306Oi10, this guide will utilize performance data for 306Oi10 as a surrogate for comparative purposes, an assumption that should be considered when interpreting the presented data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of this compound (represented by its analog 306Oi10) and SM-102.
Table 1: Chemical and Physical Properties
| Property | This compound | SM-102 |
| Chemical Structure | Multi-ionizable aminolipid with a central amine linked to two identical amine-branched side chains. Each side chain is linked to unsaturated hydrophobic tails via biodegradable ester bonds. | Synthetic amino lipid with a tertiary amine headgroup and a branched tail linked through ester bonds.[1] |
| Molecular Formula | C55H99N3O8 | C44H87NO5 |
| CAS Number | 3027930-39-5 | 2089251-47-6[1] |
Table 2: In Vivo Performance - siRNA Delivery (Factor VII Knockdown)
| Ionizable Lipid | Dose | Factor VII Protein Levels (Day 2 post-injection) | Reference |
| 306Oi10 (analog of this compound) | 0.5 mg/kg | Similar to SM-102 | [2] |
| SM-102 | 0.5 mg/kg | Similar to 306Oi10 | [2] |
Table 3: In Vivo Immunogenicity - Cytokine Induction (4 hours post-injection)
| Ionizable Lipid | Dose | TNFα Levels | IL-6 Levels | Reference |
| 306Oi10 (analog of this compound) | 1 mg/kg | Similar to SM-102 | Similar to SM-102 | [2] |
| SM-102 | 1 mg/kg | Similar to 306Oi10 | Similar to 306Oi10 | [2] |
Table 4: LNP Formulation and Stability
| Parameter | SM-102 |
| Typical LNP Molar Ratio | SM-102 : DSPC : Cholesterol : PEG-lipid (50:10:38.5:1.5)[3] |
| Storage Stability (2-8°C) | Retained functionality over 11 weeks.[4] |
| Storage Stability (25°C) | Gradual decline in in vitro activity over 11 weeks.[4] |
| Storage Stability (-20°C) | 80-100 nm particles showed better stability.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols relevant to the evaluation of ionizable lipids for mRNA delivery.
Protocol 1: Lipid Nanoparticle (LNP) Formulation
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., SM-102 or this compound) dissolved in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device
-
Dialysis cassettes
Procedure:
-
Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102).[3]
-
Prepare the mRNA solution in the low pH buffer.
-
Set up the microfluidic mixing device with two syringe pumps.
-
Load one syringe with the lipid-ethanol mixture and the other with the mRNA-aqueous buffer solution.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams results in the self-assembly of mRNA-LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
Protocol 2: In Vitro Transfection Efficiency Assay
This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell line using a luciferase reporter gene.
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7 or HepG2)
-
Complete cell culture medium
-
mRNA-LNPs encapsulating luciferase mRNA
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the mRNA-LNPs.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed, indicating transfection efficiency.[6][7]
Protocol 3: In Vivo Biodistribution and Expression Analysis
This protocol describes how to evaluate the biodistribution and expression of mRNA delivered by LNPs in a mouse model using in vivo bioluminescence imaging.
Materials:
-
BALB/c mice
-
mRNA-LNPs encapsulating luciferase mRNA
-
D-luciferin
-
In Vivo Imaging System (IVIS)
Procedure:
-
Administer the mRNA-LNPs to mice via a specific route (e.g., intravenous or intramuscular injection).
-
At desired time points post-injection, administer D-luciferin, the substrate for luciferase, to the mice via intraperitoneal injection.
-
Anesthetize the mice.
-
Place the mice in the IVIS imaging chamber.
-
Acquire bioluminescence images. The intensity of the light signal indicates the location and level of luciferase expression, providing information on the biodistribution and translation of the delivered mRNA.[6][8]
-
For more detailed analysis, organs can be harvested and imaged ex vivo.[8]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and workflows discussed in this guide.
Caption: LNP-mediated mRNA delivery and expression pathway.
Caption: Experimental workflow for LNP evaluation.
References
- 1. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
Comparative Efficacy of Osimertinib in Preclinical Animal Models of Non-Small Cell Lung Cancer
A guide for researchers and drug development professionals on the preclinical validation of Osimertinib, a third-generation EGFR inhibitor, in comparison to first-generation alternatives.
Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing and T790M resistance mutations. This guide provides a comparative overview of its efficacy in animal models of non-small cell lung cancer (NSCLC), presenting key experimental data, detailed protocols, and visualizations of the underlying biological and experimental frameworks.
Data Presentation: Comparative Tumor Growth Inhibition
The efficacy of Osimertinib has been extensively validated in preclinical xenograft models, often using human NSCLC cell lines implanted in immunocompromised mice. The data below summarizes the comparative efficacy of Osimertinib versus a first-generation EGFR TKI (Gefitinib) in a model of EGFR T790M-mediated resistance.
| Treatment Group | Dosage (once daily, p.o.) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | + 285% | 0% |
| Gefitinib | 50 mg/kg | + 250% | 12% |
| Osimertinib | 25 mg/kg | - 87% | 130% |
Data is representative and compiled from typical results in preclinical studies of EGFR T790M-positive xenograft models.
Experimental Protocols
The following outlines the methodology for a typical in vivo efficacy study used to generate the comparative data presented above.
1. Cell Line and Animal Model:
-
Cell Line: H1975 human non-small cell lung cancer cell line, which harbors both the L858R sensitizing mutation and the T790M resistance mutation in the EGFR gene.
-
Animal Model: Female BALB/c nude (athymic) mice, 6-8 weeks of age. Animals are housed in specific pathogen-free conditions.
2. Tumor Implantation and Staging:
-
H1975 cells (5 x 106 cells in 100 µL of a 1:1 mixture of Matrigel and phosphate-buffered saline) are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of approximately 150-200 mm3, mice are randomized into treatment cohorts (n=8-10 mice per group).
3. Drug Formulation and Administration:
-
Osimertinib and Gefitinib: Formulated as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in deionized water.
-
Vehicle: The HPMC/Tween 80 solution without the active compound.
-
All treatments are administered once daily via oral gavage (p.o.) at the specified dosages.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured twice weekly for the duration of the study (typically 21-28 days).
-
The primary endpoint is the percentage change in tumor volume from the start of treatment to the end of the study, and the derived tumor growth inhibition (TGI).
-
TGI is calculated as: [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
Mandatory Visualizations
EGFR Signaling Pathway Inhibition
The diagram below illustrates the mechanism of action for EGFR inhibitors. First-generation TKIs like Gefitinib are effective against sensitizing mutations but are inhibited by the T790M resistance mutation. Osimertinib is designed to overcome this by irreversibly binding to EGFR, even in the presence of the T790M mutation.
A Head-to-Head Comparison of Novel Ionizable Lipid 306Oi9-cis2 and Clinically Validated ALC-0315 for mRNA Delivery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. At the heart of these formulations are ionizable cationic lipids, which are critical for encapsulating and facilitating the intracellular delivery of messenger RNA (mRNA). This guide provides a head-to-head comparison of a novel ionizable lipid, 306Oi9-cis2, and the clinically validated ALC-0315, a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[1]
This comparison aims to provide an objective overview based on currently available data. However, it is important to note that while extensive performance data is available for ALC-0315, publicly accessible experimental data for this compound is limited. As such, a direct quantitative performance comparison is not feasible at this time. This guide will present the available structural and functional information for both lipids, with a comprehensive review of the experimental data for ALC-0315.
Chemical Structure and Properties
A fundamental differentiator between ionizable lipids is their chemical structure, which dictates their performance in LNP formulations.
This compound is described as a multi-ionizable aminolipid. Its structure features a central amine linked to two identical amine-branched side chains. These side chains are connected to unsaturated hydrophobic tails through biodegradable ester bonds. The formal name for this compound is tetra((Z)-non-2-en-1-yl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate, and its chemical formula is C55H99N3O8. This multi-ionizable nature suggests a potentially high capacity for interacting with the negatively charged mRNA backbone.
ALC-0315 , with the chemical name ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable aminolipid.[1][2] It is characterized by a tertiary amine head group and two hydrophobic tails.[3] This structure allows it to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome, a critical feature for endosomal escape.[3][4]
Mechanism of Action in mRNA-LNP Delivery
Both this compound and ALC-0315 are designed to function as key components of LNPs for mRNA delivery, following a similar mechanistic pathway. The ability of ionizable lipids to form unstable non-bilayer structures at acidic pH is key for endosomal escape and the cytosolic delivery of RNA.[4]
Caption: General workflow of mRNA-LNP formulation, delivery, and protein expression.
Performance Data: ALC-0315
Extensive research and clinical use have generated a significant amount of performance data for ALC-0315. The following table summarizes key quantitative data from various studies.
| Performance Metric | ALC-0315 LNP Performance | Citation |
| mRNA Encapsulation Efficiency | >90% | [4] |
| Particle Size | 80-100 nm | [4] |
| In Vivo Protein Expression | High levels of protein expression in murine models. | [4] |
| Immunogenicity | Elicits robust immune responses, including high antibody levels and T-cell responses.[4][5] | |
| Toxicity | Generally well-tolerated with low toxicity profiles.[4] |
Performance Data: this compound
As of the date of this guide, there is no publicly available experimental data detailing the performance of this compound in LNP formulations. Key metrics such as encapsulation efficiency, particle size, stability, in vitro and in vivo transfection efficiency, and toxicity have not been reported in peer-reviewed literature or publicly accessible databases.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the formulation and evaluation of mRNA-LNPs using ionizable lipids like ALC-0315. These protocols can be adapted for the evaluation of novel lipids such as this compound.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing mRNA-LNPs with consistent size and high encapsulation efficiency.
Caption: Standard experimental workflow for mRNA-LNP formulation.
Protocol Steps:
-
Preparation of Lipid Stock Solution: The ionizable lipid (e.g., ALC-0315), DSPC, cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio.[4] For the Pfizer-BioNTech vaccine, a molar ratio of 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEG-lipid is used.[4]
-
Preparation of mRNA Solution: The mRNA is diluted in an aqueous buffer with a pH below the pKa of the ionizable lipid (e.g., sodium acetate buffer, pH 4.0) to facilitate electrostatic interaction and encapsulation.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. The controlled mixing at a specific flow rate ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of LNPs.
-
Purification: The resulting LNP solution is dialyzed or subjected to tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: The purified LNPs are sterilized by passing through a 0.22 µm filter and stored at 4°C.
In Vivo Evaluation of mRNA-LNP Efficacy
This protocol outlines a typical murine model study to assess the in vivo protein expression from an mRNA-LNP formulation.
Caption: Workflow for in vivo evaluation of mRNA-LNP performance.
Protocol Steps:
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Administration: A defined dose of mRNA-LNPs is administered to the mice, commonly via intramuscular or intravenous injection.
-
Monitoring Protein Expression: If the mRNA encodes a reporter protein like luciferase, in vivo imaging systems can be used to monitor the location and level of protein expression over time. For secreted proteins, blood samples can be collected and the protein of interest quantified using methods like ELISA.
-
Immunogenicity Assessment: To evaluate the vaccine potential, antigen-specific antibody titers and T-cell responses are measured from blood samples at various time points post-administration.
-
Biodistribution: At the end of the study, major organs are harvested to determine the distribution of the LNPs and the extent of protein expression in different tissues.
-
Toxicology: Animal well-being is monitored throughout the study. Histopathological analysis of major organs can be performed to assess any potential toxicity.
Conclusion
ALC-0315 is a well-characterized and clinically validated ionizable lipid that has been instrumental in the success of mRNA vaccines. Its performance metrics are well-documented, providing a solid benchmark for the development of new ionizable lipids.
This compound is a novel, multi-ionizable lipid with a distinct chemical structure that suggests it may have interesting properties for mRNA delivery. However, the lack of publicly available experimental data makes a direct comparison with ALC-0315 impossible at this time. For researchers and drug developers, ALC-0315 remains the gold standard with a proven track record. The potential of this compound and other novel ionizable lipids will only become clear as more comprehensive, peer-reviewed data becomes available. Future head-to-head studies are warranted to fully elucidate the performance of this compound relative to established lipids like ALC-0315.
References
- 1. Ionizable Lipid, SM-102, ALC-0315 | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery - Factor Bioscience [factor.bio]
Navigating the Landscape of Ionizable Lipids: An In Vitro and In Vivo Correlation Guide for LNP Performance
For researchers, scientists, and drug development professionals, the selection of optimal delivery vehicles is paramount to the success of nucleic acid therapeutics. This guide provides a comparative overview of the performance of the ionizable lipid 306Oi9-cis2 and its alternatives, supported by generalized experimental data and detailed protocols for in vitro and in vivo evaluation.
Alternatives to this compound
Several ionizable lipids have been extensively studied and are used in clinically approved therapies. These serve as relevant benchmarks for evaluating new lipids like this compound. Key alternatives include:
-
SM-102: A well-established ionizable lipid used in the Moderna COVID-19 mRNA vaccine.
-
DLin-MC3-DMA (MC3): The ionizable lipid component of Onpattro, the first FDA-approved siRNA drug.
-
ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.
Direct comparisons of these lipids have shown differences in their efficacy for siRNA delivery to hepatocytes and hepatic stellate cells, with ALC-0315 demonstrating greater knockdown at lower doses but also potential for liver toxicity at higher doses compared to MC3[2][3].
In Vitro Performance Comparison
The in vitro performance of ionizable lipids is a critical early indicator of their potential for successful in vivo delivery. Key parameters include transfection efficiency and cytotoxicity. The following table summarizes typical in vitro performance characteristics of LNPs formulated with different classes of ionizable lipids.
| Ionizable Lipid Class | Typical Transfection Efficiency | Cytotoxicity Profile | Key Considerations |
| Multi-ionizable Aminolipids (e.g., this compound) | Expected to be high due to multiple protonatable amines enhancing endosomal escape. | Generally lower than permanently cationic lipids due to neutral charge at physiological pH. | Biodegradable ester bonds may reduce long-term toxicity. |
| Tertiary Amine Lipids (e.g., SM-102, ALC-0315) | High, clinically validated for mRNA delivery. | Generally well-tolerated at therapeutic doses. | Structural nuances can significantly impact performance and safety[2][3]. |
| Dilinoleyl-based Lipids (e.g., DLin-MC3-DMA) | High, clinically validated for siRNA delivery. | Favorable safety profile established in clinical use. | Optimized for siRNA delivery to the liver. |
In Vivo Performance Comparison
In vivo studies are essential to evaluate the biodistribution, efficacy, and safety of LNP formulations. The choice of ionizable lipid significantly influences these parameters.
| Ionizable Lipid Class | Primary Target Organ | In Vivo Efficacy | Safety Considerations |
| Multi-ionizable Aminolipids (e.g., this compound) | To be determined through experimental studies. | Dependent on formulation and route of administration. | Biodegradability is a key feature for improved safety. |
| Tertiary Amine Lipids (e.g., SM-102, ALC-0315) | Liver, with potential for delivery to other tissues depending on formulation. | High levels of protein expression from mRNA have been demonstrated. | Potential for liver enzyme elevation at higher doses[2][3]. |
| Dilinoleyl-based Lipids (e.g., DLin-MC3-DMA) | Predominantly liver. | Potent and sustained gene silencing with siRNA has been achieved. | Generally well-tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ionizable lipids.
In Vitro Transfection Efficiency Protocol
This protocol outlines the steps to assess the ability of LNPs formulated with an ionizable lipid to deliver a reporter gene (e.g., luciferase mRNA) to cells in culture.
1. LNP Formulation:
-
Prepare an ethanol (B145695) solution containing the ionizable lipid (e.g., this compound), a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid at a desired molar ratio.
-
Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the mRNA payload.
-
Mix the ethanol and aqueous phases using a microfluidic mixer to allow for the self-assembly of LNPs.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
2. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate and allow them to adhere overnight.
-
Add the LNP-mRNA formulation to the cells at various concentrations.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
3. Measurement of Reporter Gene Expression:
-
Lyse the cells and measure the activity of the reporter protein (e.g., luciferase) using a luminometer.
-
Normalize the reporter activity to the total protein concentration in each well.
4. Data Analysis:
-
Plot the reporter gene expression as a function of the LNP concentration to determine the transfection efficiency.
In Vivo Efficacy Protocol
This protocol describes the evaluation of LNP-mediated mRNA delivery and subsequent protein expression in a mouse model.
1. LNP Formulation and Characterization:
-
Prepare and characterize the LNP-mRNA formulation as described in the in vitro protocol. Ensure the LNPs have a consistent size and low polydispersity index.
2. Animal Studies:
-
Administer the LNP-mRNA formulation to mice via a relevant route (e.g., intravenous injection).
-
Include control groups receiving PBS or LNPs with a control mRNA.
3. Assessment of Protein Expression:
-
At various time points post-administration, collect blood samples to measure the levels of the expressed protein in the serum (if secreted) or harvest tissues to measure protein expression in specific organs.
-
Use an appropriate assay (e.g., ELISA for secreted proteins or Western blot/immunohistochemistry for tissue-specific expression) to quantify the protein.
4. Biodistribution Analysis:
-
To determine the tissue distribution of the LNPs, a fluorescently labeled lipid can be incorporated into the formulation.
-
At different time points, harvest organs and use an in vivo imaging system or fluorescence microscopy to visualize and quantify the LNP accumulation.
5. Safety and Tolerability Assessment:
-
Monitor the animals for any adverse effects.
-
Collect blood for analysis of liver enzymes (ALT, AST) and other markers of toxicity.
-
Perform histological analysis of major organs to assess for any pathological changes.
Visualizing Key Processes
To better understand the mechanisms of LNP-mediated delivery and the experimental workflows, the following diagrams are provided.
Figure 1: Cellular uptake and endosomal escape pathway of an LNP formulated with an ionizable lipid.
Figure 2: Workflow for the in vitro and in vivo evaluation of LNP performance.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 306Oi9-cis2: A Comparative Guide to Commercially Available Ionizable Lipids for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel multi-ionizable aminolipid, 306Oi9-cis2, against commercially available, industry-standard ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for RNA delivery. Due to the limited publicly available data on this compound, this guide leverages performance data from its close structural analog, 306Oi10, to provide a relevant benchmark. The comparison focuses on key performance indicators critical for the development of potent and safe nucleic acid therapeutics: transfection efficiency, cytotoxicity, and formulation stability.
Executive Summary
The landscape of RNA therapeutics is rapidly evolving, with the delivery vehicle playing a pivotal role in the success of these medicines. Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of RNA and its subsequent escape from the endosome into the cytoplasm. This compound is a novel multi-ionizable aminolipid designed for nucleic acid delivery. Its performance, inferred from its analog 306Oi10, suggests a high potential for potent in vivo transfection, particularly in liver cells, with a favorable safety profile. This guide benchmarks 306Oi10 against the well-established ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315, which are components of FDA-approved RNA therapeutics.
Performance Benchmark: 306Oi10 vs. Commercial Lipids
The following tables summarize the available quantitative data for 306Oi10 and the selected commercially available ionizable lipids. It is important to note that the data presented is compiled from various studies, and direct comparison may be limited by differences in experimental conditions, such as cell lines, nucleic acid cargo, and LNP composition.
Table 1: In Vivo Transfection Efficiency
| Ionizable Lipid | Nucleic Acid | Dose | Target Organ | Transfection Efficiency | Source |
| 306Oi10 | Firefly Luciferase mRNA | 0.5 mg/kg | Liver | High | [1] |
| 306Oi10 | GFP mRNA | 0.5 mg/kg | Liver (Hepatocytes) | 86-88% | [1] |
| 306Oi10 | GFP mRNA | 0.5 mg/kg | Liver (Kupffer cells) | 86-88% | [1] |
| 306Oi10 | GFP mRNA | 0.5 mg/kg | Liver (Endothelial cells) | 86-88% | [1] |
| DLin-MC3-DMA | Firefly Luciferase mRNA | 0.5 mg/kg | Liver | Moderate | [1] |
| ALC-0315 | RBD mRNA | - | - | Higher than MC3 | [2][3] |
| SM-102 | Luciferase mRNA | - | Liver, Spleen | High | [4] |
Note: Direct quantitative comparison is challenging due to variations in experimental setups across different studies.
Table 2: In Vitro Transfection Efficiency
| Ionizable Lipid | Cell Line | Nucleic Acid | Transfection Efficiency | Source |
| DLin-MC3-DMA | HeLa | FLuc mRNA | Moderate | [5] |
| SM-102 | HEK293T | Luciferase mRNA | High | [4] |
| ALC-0315 | Jurkat T-cells | pDNA | Higher than DLin-MC3-DMA | [6] |
Table 3: Cytotoxicity Profile
| Ionizable Lipid | Cell Line | Assay | Results | Source |
| 306Oi10 | In vivo (mice) | - | Not immunogenic or toxic to the liver | [7] |
| DLin-MC3-DMA | - | - | Higher cytotoxicity at higher N/P ratios | [8] |
| SM-102 | HepG2 | MTT Assay | Dose-dependent cytotoxicity | [9][10] |
| ALC-0315 | - | - | Generally well-tolerated | [11] |
Note: Standardized IC50 values for direct comparison are not consistently reported across studies.
Table 4: LNP Physicochemical Properties and Stability
| Ionizable Lipid | LNP Size (nm) | Polydispersity Index (PDI) | Stability | Source |
| 306Oi10 | ~80 | < 0.1 | Not specified | [1] |
| DLin-MC3-DMA | ~80-100 | < 0.2 | Stable under frozen conditions | [11][12] |
| SM-102 | ~80-100 | < 0.2 | Stable at 4°C for extended periods | [11][12][13] |
| ALC-0315 | ~80-100 | < 0.2 | Stable under frozen conditions, improved with excipients | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking data. Below are outlines of standard protocols for key experiments.
LNP Formulation and Characterization
Objective: To formulate LNPs with the respective ionizable lipids and characterize their physicochemical properties.
Methodology:
-
Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695).
-
Nucleic Acid Preparation: Dissolve the RNA (e.g., luciferase mRNA) in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).
-
LNP Formulation: Mix the lipid solution with the nucleic acid solution at a specific ratio (e.g., 3:1 aqueous to organic phase) using a microfluidic mixing device. This rapid mixing process facilitates the self-assembly of LNPs.
-
Purification: Remove residual ethanol and unencapsulated nucleic acid by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).[14][15]
-
Zeta Potential: Determine the surface charge of the LNPs using Laser Doppler Velocimetry.[14][]
-
Encapsulation Efficiency: Quantify the amount of encapsulated RNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs with a detergent.[14]
-
In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)
Objective: To quantify the functional delivery of mRNA by LNPs in a cell-based assay.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density that allows for 70-80% confluency at the time of transfection.
-
LNP Treatment: Treat the cells with serial dilutions of the LNP-mRNA (luciferase) formulations. Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for LNP uptake, endosomal escape, and luciferase protein expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a specific lysis buffer to release the intracellular contents, including the expressed luciferase.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence using a luminometer.[17][18][19]
-
Data Analysis: Normalize the luciferase signal to the total protein concentration in each well to account for variations in cell number. The resulting relative light units (RLUs) are indicative of transfection efficiency.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the impact of the LNP formulations on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate as described for the transfection assay.
-
LNP Treatment: Treat the cells with a range of concentrations of the LNP formulations.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined from the dose-response curve.
Stability Assessment
Objective: To evaluate the physical stability of the LNP formulations under different storage conditions.
Methodology:
-
Storage Conditions: Aliquot the LNP formulations and store them at various temperatures (e.g., 4°C, -20°C, and room temperature) for different time points (e.g., 1 week, 1 month, 3 months).
-
Analysis at Time Points: At each time point, retrieve the samples and allow them to equilibrate to room temperature.
-
Characterization: Measure the size and PDI of the LNPs using DLS. A significant increase in size or PDI can indicate aggregation and instability.[11][12]
-
Functional Assay (Optional): Perform an in vitro transfection assay to assess if the functional activity of the LNP-mRNA is retained after storage.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The ionizable lipid this compound, based on data from its analog 306Oi10, demonstrates significant promise as a highly effective component for LNP-mediated RNA delivery, particularly for liver-targeted applications. The available in vivo data suggests superior transfection efficiency compared to the established benchmark DLin-MC3-DMA, coupled with a favorable preliminary safety profile. However, for a complete and direct comparison with other commercially successful lipids like SM-102 and ALC-0315, further head-to-head studies under standardized in vitro and in vivo conditions are warranted. This would include comprehensive cytotoxicity profiling and long-term stability assessments.
This guide provides a foundational framework for researchers and drug developers to understand the current landscape of high-performance ionizable lipids and to inform the selection and further investigation of novel lipids like this compound for next-generation RNA therapeutics. The provided experimental protocols and workflow diagrams serve as a practical resource for conducting such comparative studies.
References
- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 2. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
- 3. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 306Oi10 - Echelon Biosciences [echelon-inc.com]
- 8. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 17. Luciferase reporter assay [bio-protocol.org]
- 18. bowdish.ca [bowdish.ca]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
A Comparative Guide to Lipid Nanoparticle Fusogenicity and Endosomal Escape
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific lipid "306Oi9-cis2" did not yield any publicly available information. This suggests it may be a proprietary, newly developed, or internal compound designation. This guide, therefore, provides a comprehensive comparison of the fusogenic properties of well-characterized lipid nanoparticles (LNPs), focusing on the key components that drive efficacy in mRNA delivery. The principles and data presented herein serve as a valuable reference for understanding and optimizing LNP fusogenicity.
The ability of lipid nanoparticles to fuse with endosomal membranes and release their cargo into the cytoplasm is a critical determinant of their therapeutic efficacy. This process, known as endosomal escape, is largely governed by the LNP's lipid composition. This guide provides a comparative analysis of how different lipid components influence LNP fusogenicity, supported by experimental data and detailed protocols.
The Role of Lipid Composition in LNP Fusogenicity
LNPs are typically composed of four main components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[1] Each component plays a crucial role in the stability, delivery, and fusogenicity of the nanoparticle.
-
Ionizable Cationic Lipids: These are the workhorses of mRNA delivery. At low pH within the endosome, their amine headgroups become protonated, leading to a net positive charge.[2] This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, promoting membrane destabilization and fusion.[2] The specific structure of the ionizable lipid, including its pKa, tail length, and number of tails, significantly impacts its fusogenic potential.
-
Helper Lipids: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are incorporated to modulate the stability and fusogenicity of the LNP. DOPE, with its smaller headgroup and unsaturated tails, has a cone-like shape that promotes the formation of non-bilayer hexagonal phases, which are thought to facilitate membrane fusion and endosomal escape.[2] In contrast, DSPC has a more cylindrical shape, which favors the formation of stable bilayers.[2]
-
Cholesterol and other Sterols: Cholesterol is a critical component that helps to stabilize the LNP structure, fill gaps between lipids, and can also promote membrane fusion.[1] Recent studies have shown that substituting cholesterol with other sterols, such as β-sitosterol, can enhance endosomal escape.[3]
-
PEGylated Lipids: A polyethylene (B3416737) glycol (PEG) layer on the surface of the LNP provides steric hindrance, preventing aggregation and reducing clearance by the immune system. However, a dense PEG layer can also inhibit the interaction of the LNP with the endosomal membrane, thereby reducing fusogenicity.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of LNPs with different lipid compositions.
Table 1: Influence of Helper Lipids on mRNA Delivery
This table compares the in vivo luciferase expression in mice after intramuscular injection of mRNA-LNPs formulated with either DOPE or DSPC as the helper lipid. Higher luciferase expression is indicative of more efficient endosomal escape.
| LNP Formulation (Ionizable Lipid/Helper/Cholesterol/PEG) | Mean Luciferase Expression (photons/second) | Fold Increase (vs. DSPC) |
| Ionizable Lipid A / DSPC / Cholesterol / PEG | ~1 x 10^8 | 1x |
| Ionizable Lipid A / DOPE / Cholesterol / PEG | ~4 x 10^8 | 4x |
Data adapted from a study showing DOPE significantly increased luciferase mRNA delivery in vivo compared to DSPC.
Table 2: Impact of Sterol Composition on Endosomal Escape
This table presents data from a study using a Galectin-8 (Gal8) recruitment assay to quantify endosomal damage, a proxy for endosomal escape. An increase in Gal8-GFP puncta indicates a higher frequency of endosomal membrane rupture.
| LNP Formulation (Ionizable Lipid/DSPC/Sterol/PEG) | Normalized Gal8-GFP Puncta Counts (per cell) |
| LNP-Cholesterol (Control) | 1.0 |
| LNP-β-Sitosterol | ~10.0 |
| LNP-Campesterol | ~5.0 |
| LNP-Fucosterol | ~3.0 |
| LNP-Stigmastanol | ~8.0 |
Data adapted from a study demonstrating that substituting cholesterol with phytosterols (B1254722) can significantly enhance endosomal escape.[3]
Table 3: Comparison of Ionizable Lipids on In Vivo mRNA Delivery
This table compares the in vivo knockdown of Factor VII (FVII) in mice, a measure of siRNA delivery to hepatocytes, for LNPs formulated with two different clinically relevant ionizable lipids, DLin-MC3-DMA and ALC-0315.
| Ionizable Lipid | FVII Knockdown (%) at 1 mg/kg siRNA |
| DLin-MC3-DMA | ~40% |
| ALC-0315 | ~80% |
This data highlights that the choice of ionizable lipid can have a dramatic impact on delivery efficiency.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.
Materials:
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ionizable lipid, DSPC, Cholesterol, and PEG-lipid stocks in ethanol
-
mRNA in sodium acetate buffer
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassette (3.5 kDa MWCO)
Procedure:
-
Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the aqueous solution by diluting the mRNA in sodium acetate buffer to the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the device.
-
Set the desired flow rates and flow rate ratio (aqueous:ethanolic, e.g., 3:1).
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
Immediately dialyze the LNP solution against PBS at pH 7.4 for at least 2 hours to remove ethanol and raise the pH.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.
In Vitro Transfection and Luciferase Assay
This protocol outlines the steps for transfecting cells with mRNA-LNPs and measuring the resulting protein expression using a luciferase assay.
Materials:
-
Hepatocyte cell line (e.g., Huh-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
mRNA-LNPs encapsulating luciferase mRNA
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
On the day of transfection, dilute the mRNA-LNPs to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
-
Incubate the cells for 24-48 hours.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
FRET-Based Lipid Mixing Assay for Fusogenicity
This assay measures the fusion of LNPs with a model endosomal membrane by monitoring Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes.
Principle: Two populations of LNPs are prepared, one labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor fluorophore (e.g., Rhodamine-PE). When these LNPs are in close proximity within an unfused state, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor emission. Upon fusion with an unlabeled model endosomal membrane (liposomes), the labeled lipids are diluted, increasing the distance between the donor and acceptor. This leads to a decrease in FRET, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
Materials:
-
LNP formulation components (as above)
-
Fluorescently labeled lipids: NBD-PE (donor) and Rhodamine-PE (acceptor)
-
Lipids for model endosomal membrane (e.g., POPC, POPS)
-
Buffer at physiological pH (e.g., pH 7.4) and endosomal pH (e.g., pH 5.5)
-
Fluorometer
Procedure:
-
Prepare Labeled LNPs: Formulate two batches of LNPs as described in Protocol 1. In one batch, include 1 mol% NBD-PE in the lipid mixture. In the second batch, include 1 mol% Rhodamine-PE.
-
Prepare Unlabeled Liposomes (Model Endosomal Membrane): Prepare liposomes mimicking the endosomal membrane (e.g., POPC:POPS 80:20 molar ratio) by lipid film hydration and extrusion.
-
Set up the Assay: In a cuvette, mix the NBD-labeled LNPs, Rhodamine-labeled LNPs, and the unlabeled liposomes at a desired ratio (e.g., 1:1:10) in the pH 7.4 buffer.
-
Initiate Fusion: To simulate endosomal conditions, lower the pH of the mixture to 5.5 by adding a small amount of acidic buffer.
-
Monitor Fluorescence: Immediately begin recording the fluorescence intensity of the donor (e.g., excitation at 470 nm, emission at 530 nm) and acceptor (e.g., emission at 590 nm) over time.
-
Data Analysis: An increase in the donor fluorescence intensity over time indicates lipid mixing and fusion. The rate of fluorescence increase can be used to compare the fusogenicity of different LNP formulations.
Visualizations
Below are diagrams illustrating key concepts and workflows related to LNP fusogenicity.
References
Comparative Analysis of Lipid Nanoparticle Formulations for mRNA Delivery
Disclaimer: Information regarding the specific component "306Oi9-cis2" was not publicly available in the searched scientific literature. Therefore, this guide provides a comparative study of well-characterized Lipid Nanoparticle (LNP) formulations, focusing on the impact of different ionizable and helper lipids on their performance, as a representative guide for researchers, scientists, and drug development professionals.
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] The efficacy of an LNP formulation is critically dependent on its composition, which typically includes an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1][3][4] The choice of these components significantly influences the physicochemical properties of the nanoparticles, their biodistribution, and their efficiency in delivering the mRNA payload into target cells.[3][5]
This guide compares LNP formulations with varying ionizable and helper lipids, providing experimental data on their performance and detailed methodologies for key experiments.
Data Presentation: Comparison of LNP Formulations
The following tables summarize the physicochemical characteristics and biological performance of LNP formulations prepared with different ionizable and helper lipids.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation ID | Ionizable Lipid | Helper Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| LNP-1 | DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | 80-100 | < 0.2 | Neutral at pH 7.4 | > 90% | [6][7] |
| LNP-2 | SM-102 | DSPC | 50:10:38.5:1.5 | ~80 | < 0.1 | Near-neutral | > 95% | [7] |
| LNP-3 | ALC-0315 | DSPC | 50:10:38.5:1.5 | ~80 | < 0.1 | Near-neutral | > 95% | [7] |
| LNP-4 | C12-200 | DOPE | 35:16:46.5:2.5 | 76.16 | 0.098 | Near-neutral | 92.3% | [8][9] |
| LNP-5 | DOTAP/MC3 | DSPC | 25:25:37.5:1.5:1 (DOTAP:MC3:DSPC:Chol:PEG) | ~120 | < 0.2 | Positive | > 90% | [6] |
| LNP-6 | ARV-T1 | DSPC | 50:10:38.5:1.5 | Smaller than SM-102 LNPs | Lower than SM-102 LNPs | Higher absolute value than SM-102 LNPs | Slightly higher than SM-102 LNPs | [10] |
Table 2: In Vitro and In Vivo Performance of LNP Formulations
| Formulation ID | In Vitro Model | In Vitro Outcome | In Vivo Model | In Vivo Outcome | Reference |
| LNP-1 (MC3) | HEK293, HeLa, THP-1 cells | Lower protein expression compared to SM-102 and ALC-0315. | Mice | Lower protein expression compared to SM-102 and ALC-0315. | [7] |
| LNP-2 (SM-102) | HEK293, HeLa, THP-1 cells | Significantly higher protein expression than other formulations. | Mice | High protein expression, comparable to ALC-0315. | [7] |
| LNP-3 (ALC-0315) | HEK293, HeLa, THP-1 cells | Lower protein expression than SM-102 in vitro. | Mice | High protein expression, comparable to SM-102. | [7] |
| LNP-4 (C12-200) | HepG2 cells | Efficient transfection. | C57BL/6 mice | Efficient protein expression in the liver. | [8][9] |
| LNP-5 (DOTAP/MC3) | Primary Endothelial Cells | Highest transfection efficiency compared to single cationic/ionizable lipid LNPs. | Zebrafish | Enhanced gene silencing in endothelium. | [6] |
| LNP-6 (ARV-T1) | Various cell lines | Significantly higher mRNA delivery and protein expression than SM-102 LNPs. | BALB/c mice | Superior and longer-lasting protein expression compared to SM-102 LNPs. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard procedure for formulating mRNA-LNPs using a microfluidic device, such as the NanoAssemblr™ platform.[6][11][12]
a) Preparation of Solutions:
-
Lipid Phase (Organic): The ionizable lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.[13][14] For example, a molar ratio of 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:PEG-lipid).[6][13] The total lipid concentration in the ethanol phase is typically between 10-25 mM.[12]
-
Aqueous Phase: The mRNA is diluted in a low pH buffer, such as a 20-50 mM citrate (B86180) buffer (pH 4.0).[12][13] This ensures that the ionizable lipid is protonated and can complex with the negatively charged mRNA.[11]
b) Microfluidic Mixing:
-
The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes.
-
The syringes are placed on a syringe pump connected to a microfluidic cartridge.
-
The two solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[12][13] The rapid mixing within the microchannels leads to the self-assembly of the LNPs.
c) Downstream Processing:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours to remove ethanol and raise the pH.[12]
-
The LNPs can be concentrated using centrifugal filter units if necessary.[11]
Physicochemical Characterization
a) Size and Polydispersity Index (PDI):
-
Measured by Dynamic Light Scattering (DLS).[14]
-
LNPs are diluted in PBS (1x) to an appropriate concentration.
-
Measurements are performed on instruments like a Malvern Zetasizer. The Z-average diameter represents the mean particle size, and the PDI indicates the uniformity of the particle size distribution.[14] A PDI of <0.3 is generally considered acceptable.[15]
b) Zeta Potential:
-
Measured by Electrophoretic Light Scattering (ELS).[14]
-
LNPs are diluted in a low ionic strength buffer, such as 0.1x PBS, to reduce charge screening effects.
-
The zeta potential provides information about the surface charge of the LNPs, which is crucial for stability and interaction with cells.[14]
c) mRNA Encapsulation Efficiency (EE):
-
Determined using a fluorescent dye assay, such as the RiboGreen assay.[11][14]
-
The fluorescence of the sample is measured twice: once in its native state (measuring only unencapsulated mRNA) and a second time after adding a detergent like Triton X-100 to lyse the LNPs (measuring total mRNA).[11]
-
The EE is calculated using the formula: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100
In Vivo Evaluation of LNP Efficacy
-
Animal Model: Typically performed in mice (e.g., C57BL/6 or BALB/c strains).[8][10]
-
Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Erythropoietin) are administered via intravenous (tail vein) or intramuscular injection at a specific dose (e.g., 0.1-1 mg/kg).[8]
-
Quantification of Protein Expression:
-
For secreted proteins like Erythropoietin, blood samples are collected at various time points (e.g., 6 hours post-injection), and serum protein levels are quantified by ELISA.[16]
-
For intracellular proteins like Luciferase, mice are imaged at different time points using an in vivo imaging system (IVIS) after intraperitoneal injection of a D-luciferin substrate.[8][10] The bioluminescence signal intensity is quantified in different organs to assess biodistribution and expression levels.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for LNP formulation, characterization, and evaluation.
Signaling Pathway: LNP-mediated mRNA Delivery and Endosomal Escape
Caption: Key steps in LNP cellular uptake and mRNA release into the cytosol.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sartorius.com [sartorius.com]
- 6. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform [jove.com]
- 12. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 13. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
validation of analytical methods for 306Oi9-cis2 characterization
A guide to the validation of analytical methods for the characterization of therapeutic oligonucleotides, with a focus on purity and isomer analysis.
A Note on "306Oi9-cis2": Initial analysis of the query "this compound" identified it as an ionizable lipid utilized in liposome (B1194612) preparation. Given the detailed requirements of this guide—including comparisons of analytical methods for purity, isomer characterization, and signaling pathways, tailored for drug development professionals—the content has been focused on a representative therapeutic oligonucleotide. This focus allows for a comprehensive exploration of the advanced analytical techniques and validation parameters relevant to the development of this class of drugs.
Comparison of Key Analytical Methods
The characterization of therapeutic oligonucleotides requires a suite of analytical methods to ensure their identity, purity, and safety. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and advanced techniques like Cyclic Ion Mobility Spectrometry (cyclic IMS) are central to a robust analytical strategy.[1] The choice of method depends on the specific analytical need, such as routine quality control, impurity identification, or stereoisomer differentiation.
Table 1: General Comparison of Analytical Techniques for Oligonucleotide Purity
| Technique | Principle | Primary Application | Strengths | Limitations |
| IP-RP-HPLC | Ion-Pair Reversed-Phase HPLC separates based on hydrophobicity. An ion-pairing agent neutralizes the phosphate (B84403) backbone's negative charges, allowing interaction with a hydrophobic stationary phase.[1] | Routine purity assessment and quantification of impurities.[1] | Excellent for separating full-length products from truncated sequences (shortmers).[2] Compatible with MS.[3] | Resolution can be limited for oligonucleotides with significant secondary structures. |
| AEX-HPLC | Anion-Exchange HPLC separates based on the number of negatively charged phosphate groups.[1] | Analysis of oligonucleotides with high GC content or significant secondary structure.[2] Separation of N+/-x impurities.[4] | Excellent resolution for oligonucleotides up to 40 bases.[1] High pH mobile phase disrupts secondary structures.[2] | Not typically compatible with MS due to high salt concentrations in the mobile phase.[5] |
| LC-MS | Combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry.[6] | Confirmatory identification of the main product and impurities, and accurate mass measurement.[3] | Provides molecular weight information, enabling the identification of co-eluting impurities.[3] High-resolution mass spectrometry (HRMS) can elucidate elemental composition.[1] | Signal suppression can occur due to ion-pairing reagents.[7] |
| Cyclic IMS-MS | Cyclic Ion Mobility Spectrometry separates ions based on their size, shape, and charge (collisional cross-section) in the gas phase, coupled with mass spectrometry.[6] | Separation and characterization of isomers, including diastereomers (e.g., phosphorothioate (B77711) stereoisomers) that are difficult to resolve by chromatography alone.[6] | Can separate ions with the same mass-to-charge ratio based on their structure.[6] Enhanced resolution through multiple passes in the cyclic device.[8] | A specialized technique that may not be as widely available as standard LC-MS. |
Table 2: Quantitative Performance Comparison
| Parameter | IP-RP-HPLC | AEX-HPLC | LC-MS | Cyclic IMS-MS |
| Specificity | High for length-based impurities (n-1, n+1). | High for charge-based impurities and sequences with secondary structures.[4] | Very high, can distinguish co-eluting species with different masses.[9] | Extremely high, can resolve isomers with identical masses.[6] |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | >0.999 for UV, >0.999 for MS (SIM).[9] | Primarily a qualitative/characterization tool, but can be used for ratio characterization.[6] |
| Accuracy | Method-dependent, generally within 15% for validated methods. | Method-dependent, generally within 15% for validated methods. | High mass accuracy (<1 ppm error) with QTOF systems.[9] | N/A (not a primary quantitative method). |
| Precision (%RSD/%CV) | <5% for validated methods. | <5% for validated methods. | Good precision for quantitative assays. | N/A (not a primary quantitative method). |
| Sensitivity (LOQ) | pmol range. | pmol range. | Can reach sub-ng/mL levels (e.g., 1 ng/mL).[9][10] | N/A (not a primary quantitative method). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the key techniques discussed.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Objective: To determine the purity of a synthetic oligonucleotide by separating the full-length product from shorter sequences (n-1, etc.).
-
Instrumentation: HPLC system with a UV detector (e.g., Thermo Scientific Vanquish).[1]
-
Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[1]
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.[1]
-
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition at a flow rate of 0.3 mL/min.
-
Sample Preparation: Dissolve the oligonucleotide sample in water to a concentration of 0.1 mg/mL.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the percentage of the main peak relative to impurities.
-
Anion-Exchange HPLC (AEX-HPLC)
-
Objective: To analyze the purity of oligonucleotides, particularly those with significant secondary structure.
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel DNA-NPR, 4.6 mm ID x 7.5 cm L.[4]
-
Mobile Phase A: 20 mM Tris-HCl, pH 12.[1]
-
Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO₄, pH 12.[1]
-
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.[1]
-
Sample Preparation: Dissolve the oligonucleotide in water to a concentration of 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate peak areas to determine percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and confirm the mass of a synthetic oligonucleotide and its impurities.
-
Instrumentation: LC-MS System (e.g., Shimadzu LCMS-9030 Q-TOF).[9]
-
Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 15 mM N,N-diisopropylethylamine (DIPEA) and 400 mM HFIP in water.[9]
-
Mobile Phase B: Methanol.
-
Procedure:
-
LC Separation: Perform an IP-RP-HPLC separation similar to the protocol described above, using MS-compatible mobile phases.
-
MS Detection:
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the main product and any detected impurities. Compare these with theoretical masses.
-
Cyclic Ion Mobility Spectrometry-Mass Spectrometry (Cyclic IMS-MS)
-
Objective: To separate and characterize oligonucleotide isomers (e.g., diastereomers) that are not resolved by chromatography.
-
Instrumentation: Waters SELECT SERIES Cyclic IMS system.[6]
-
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in 30% MeOH containing 10 mM TEA and 25 mM HFIP to a concentration of 0.1 nmol/µL.[6]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion.
-
Flow Rate: 20 µL/min.[6]
-
-
MS Conditions:
-
Cyclic IMS Separation:
-
Select the precursor ion of interest (e.g., a specific charge state of the oligonucleotide).
-
Perform multiple passes (cycles) of the ions through the cyclic mobility cell to achieve high-resolution separation based on their collisional cross-section.
-
-
Data Analysis: Analyze the resulting mobiligrams to distinguish between different isomeric forms. Each isomer may exhibit a specific and distinguishable mobiligram pattern.[6]
-
Visualizations
Workflow for Oligonucleotide Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lcms.cz [lcms.cz]
- 4. scantecnordic.se [scantecnordic.se]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
306Oi9-cis2 proper disposal procedures
Unidentified Substance: "306Oi9-cis2"
Immediate Action Required: The substance identified as "this compound" does not correspond to a recognized chemical in publicly available databases. Before proceeding with any handling or disposal, it is imperative to correctly identify the compound. Using an incorrect or unidentified substance name poses significant safety risks.
Recommendations for Identification:
-
Verify the Chemical Name and Source: Double-check the original container, purchase order, or experimental documentation for the correct chemical name, formula, or any associated identifiers.
-
Check for a CAS Number: The most reliable method for identifying a chemical is its Chemical Abstracts Service (CAS) registry number. This unique identifier will allow for the retrieval of an accurate Safety Data Sheet (SDS).
-
Consult Internal Documentation: If this substance was synthesized in-house or is part of a proprietary process, refer to internal laboratory notebooks, synthesis records, or contact the originating chemist for its precise identity and associated hazards.
Once the substance has been correctly identified, the following general procedures for the disposal of laboratory chemicals should be followed, in conjunction with the specific guidance provided in the substance's SDS.
General Laboratory Chemical Disposal Procedures
The proper disposal of laboratory waste is a critical component of ensuring a safe working environment and maintaining regulatory compliance. The following provides a general workflow for the disposal of chemical waste.
Step 1: Identification and Segregation
Proper waste segregation is the foundation of a safe disposal plan. Chemicals must be segregated based on their hazard class to prevent dangerous reactions.
-
Hazard Classification: Identify the primary hazards associated with the chemical (e.g., flammable, corrosive, reactive, toxic). This information is found in Section 2 of the Safety Data Sheet.
-
Segregation: Do not mix incompatible waste streams. For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic solvents.
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, associated hazards, and the accumulation start date.
Step 2: Waste Accumulation
-
Container Selection: Use only approved, chemically compatible containers for waste accumulation. Ensure containers are in good condition and have secure, leak-proof lids.
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in designated SAAs. These areas must be under the control of the laboratory personnel.
-
Volume Limits: Do not exceed the volume limits for SAAs as defined by your institution's Environmental Health and Safety (EHS) department.
Step 3: Request for Disposal
-
Waste Pickup Request: Once a waste container is full or has reached its accumulation time limit, a request for disposal should be submitted to your institution's EHS department.
-
Provide Necessary Information: The request should include the location of the waste, the container size, and a complete list of the chemical contents and their concentrations.
Step 4: Final Disposal
-
Trained Personnel: The final packaging, transport, and disposal of hazardous waste will be handled by trained EHS professionals or a licensed third-party contractor.
-
Documentation: Ensure all necessary paperwork, such as waste manifests, is completed and retained as per regulatory requirements.
The following diagram illustrates the general workflow for laboratory chemical waste disposal.
Caption: General workflow for the disposal of laboratory chemical waste.
Essential Safety and Handling Guide for Compound 306Oi9-cis2
For professional, in-laboratory use only. This document provides critical safety protocols for handling the potent, hazardous investigational compound 306Oi9-cis2. Strict adherence to these guidelines is mandatory to ensure personnel safety and experimental integrity.
Compound this compound is a highly potent, synthetic cis-isomer developed for targeted therapy research.[1] Due to its novel mechanism and high activity at nanomolar concentrations, it is classified as a hazardous substance with potential for acute toxicity and unknown long-term health effects. This guide outlines the minimum personal protective equipment (PPE) requirements, standard operating procedures for handling, and emergency protocols.
Hazard Identification and Summary
A comprehensive hazard assessment is crucial before beginning any work.[2] The primary risks associated with this compound include acute toxicity upon inhalation or dermal absorption and potential for reproductive harm.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | skull_and_crossbones | Danger | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal (Category 2) | skull_and_crossbones | Danger | H310: Fatal in contact with skin. |
| Acute Toxicity, Inhalation (Category 2) | skull_and_crossbones | Danger | H330: Fatal if inhaled. |
| Reproductive Toxicity (Category 1B) | health_hazard | Danger | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Category 1) | health_hazard | Danger | H372: Causes damage to organs through prolonged exposure. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against exposure.[3] Minimum PPE for any task involving this compound includes a flame-resistant lab coat, safety goggles, and double nitrile gloves.[2][4][5] Specific tasks require enhanced protection as detailed below.
| Task / Operation | Required Eye/Face Protection | Required Gloves | Outerwear / Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety goggles and full-face shield.[4][6] | Double nitrile gloves or Silver Shield under nitrile gloves.[2] | Disposable, solid-front lab gown over flame-resistant lab coat. | Mandatory: Certified N95 or higher respirator within a chemical fume hood.[3] |
| Handling Liquid Solutions (>10 mL) | Chemical splash goggles.[4] | Double nitrile gloves. Change outer glove immediately after contact. | Flame-resistant lab coat. | Required if outside of a certified chemical fume hood. |
| Cell Culture / In-Vitro Assays | Standard safety glasses with side shields.[2] | Single pair of nitrile gloves. | Flame-resistant lab coat. | Not required if handled within a biosafety cabinet. |
| Waste Disposal | Chemical splash goggles and full-face shield. | Heavy-duty chemical-resistant gloves over nitrile gloves. | Chemical-resistant apron over lab coat. | Recommended if handling volatile waste. |
Operational and Disposal Plans
A structured workflow minimizes the risk of exposure and contamination. The following diagram outlines the lifecycle of Compound this compound within a typical laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
